Technical Documentation Center

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Synthetic Strategies for (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

An In-depth Technical Guide Abstract This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential applications of the chiral molecule (3S)-3-Amino-3-(6-quinoly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential applications of the chiral molecule (3S)-3-Amino-3-(6-quinolyl)propan-1-OL. This compound merges two pharmacologically significant scaffolds: the versatile quinoline ring system and the chiral 3-amino-1-propanol backbone. Designed for an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind synthetic choices, outlines detailed protocols for synthesis and analysis, and contextualizes the molecule's potential within modern therapeutic research. By synthesizing data from analogous structures and established chemical principles, this guide serves as a foundational resource for the investigation and utilization of this promising chemical entity.

Introduction: The Quinoline-Amino Alcohol Scaffold in Drug Discovery

The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. (3S)-3-Amino-3-(6-quinolyl)propan-1-OL is a prime example of such a design, integrating a heterocyclic aromatic system with a functionalized chiral sidechain. Understanding the individual contributions of these components is key to appreciating the compound's potential.

1.1 The Pharmacological Significance of the Quinoline Moiety

The quinoline ring, a fusion of benzene and pyridine rings, is a prominent scaffold in a vast number of therapeutic agents.[1] Its rigid, planar structure and unique electronic properties make it an ideal anchor for interacting with biological targets. Quinoline and its derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anti-malarial (e.g., chloroquine, quinine), anti-cancer, anti-bacterial, anti-inflammatory, and anti-viral properties.[2][3][4] The versatility of the quinoline system allows for substitution at various positions, enabling fine-tuning of its physicochemical and pharmacological profiles to enhance efficacy and selectivity.[5]

1.2 The Role of Chiral 3-Amino-1-propanol Derivatives as Pharmacophores

Chiral amino alcohols are indispensable building blocks in asymmetric synthesis and are core components of many pharmaceutical drugs.[6] The presence of both an amino and a hydroxyl group provides two key points for hydrogen bonding and further chemical modification. Specifically, the 3-amino-1-propanol framework is a recognized pharmacophore found in drugs targeting various conditions. For instance, derivatives of this scaffold are intermediates in the synthesis of antidepressants like Duloxetine and Fluoxetine.[7][8] The stereochemistry at the C-3 position is often critical for biological activity, making enantioselective synthesis a crucial aspect of their development.[6]

1.3 Rationale and Objectives of this Guide

While the parent scaffolds are well-documented, (3S)-3-Amino-3-(6-quinolyl)propan-1-OL itself is a less-explored molecule. This guide aims to fill this gap by providing a detailed technical foundation for its study. The objectives are to:

  • Define the core chemical and physical properties of the molecule.

  • Propose a robust and stereoselective synthetic pathway.

  • Outline detailed protocols for synthesis and analytical characterization.

  • Explore potential therapeutic applications based on structure-activity relationship (SAR) principles.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

2.1 Chemical Structure Analysis

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL possesses a chiral center at the C-3 position, where the amino group and the quinoline ring are attached. The "S" designation indicates the specific three-dimensional arrangement at this stereocenter. The primary alcohol at the C-1 position and the primary amine at C-3 are key functional groups that dictate the molecule's reactivity and potential biological interactions.

G mol label_node (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Caption: 2D Structure of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL.

2.2 Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be reliably estimated based on its structure and data from analogous compounds. The table below summarizes key computed properties.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₄N₂O-
Molecular Weight 202.25 g/mol -
XLogP3 (LogP) 1.4Computed (Analogous to[9])
Hydrogen Bond Donors 3Computed
Hydrogen Bond Acceptors 3Computed
Topological Polar Surface Area 58.5 ŲComputed (Analogous to[9])
pKa (Basic - Amine) ~8.5 - 9.5Estimated
pKa (Basic - Quinoline N) ~4.9Based on Quinoline[1]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSOInferred from functional groups[10]
Synthetic Pathways and Methodologies

The synthesis of chiral molecules requires careful planning to control stereochemistry. An enantioselective approach is necessary to produce the desired (S)-enantiomer in high purity.

3.1 Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves a disconnect at the C2-C3 bond, suggesting an asymmetric aldol-type reaction between a 6-quinolyl-containing electrophile and a suitable nucleophile, followed by reduction. A practical forward synthesis can be envisioned starting from 6-quinolinecarboxaldehyde and acetonitrile, followed by a stereoselective reduction of the intermediate nitrile.

3.2 Proposed Protocol: Two-Step Asymmetric Synthesis

This protocol is adapted from established methodologies for synthesizing related 3-amino-1-arylpropan-1-ol compounds.[11]

Step 1: Synthesis of 3-hydroxy-3-(6-quinolyl)propanenitrile

  • Rationale: This step forms the carbon-carbon bond of the propanol backbone via a base-catalyzed addition of the acetonitrile carbanion to the aldehyde.

  • Procedure:

    • To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous acetonitrile (5.0 eq) and cool to 0°C.

    • Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the resulting suspension at 0°C for 30 minutes.

    • Add a solution of 6-quinolinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the aldehyde is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Asymmetric Reduction to (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

  • Rationale: A chemoselective reduction of the nitrile group is required without affecting the quinoline ring. Using a chiral catalyst or a chiral reducing agent will establish the desired (S)-stereocenter. A borane reduction in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for this type of transformation.

  • Procedure:

    • In a dry flask under nitrogen, dissolve the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), in anhydrous THF.

    • Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 eq) dropwise. Stir for 15 minutes.

    • Add a solution of the crude 3-hydroxy-3-(6-quinolyl)propanenitrile (1.0 eq) from Step 1 in anhydrous THF dropwise over 30 minutes, keeping the internal temperature below 5°C.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

    • Add 2M HCl and stir for 1 hour.

    • Basify the mixture with aqueous NaOH solution to pH > 12.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

3.3 Workflow Diagram

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Asymmetric Reduction start1 6-Quinoline- carboxaldehyde reagent1 NaH, THF, 0°C start1->reagent1 start2 Acetonitrile start2->reagent1 intermediate 3-Hydroxy-3-(6-quinolyl) propanenitrile reagent1->intermediate reagent2 (R)-CBS Catalyst BH₃·SMe₂, THF intermediate->reagent2 product (3S)-3-Amino-3- (6-quinolyl)propan-1-OL reagent2->product

Caption: Proposed two-step synthetic workflow.

3.4 Purification and Isolation

The crude product from the final step should be purified using flash column chromatography on silica gel. A gradient elution system, starting with dichloromethane and gradually increasing the polarity with a mixture like 9:1 dichloromethane:methanol containing 1% triethylamine (to prevent amine tailing), is recommended.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure, identity, and purity of the synthesized compound.

4.1 Spectroscopic Profile (Predicted)

The following table outlines the expected spectroscopic data for structural elucidation.

TechniqueExpected Features
¹H NMR Quinoline Protons: Multiple signals in the aromatic region (~7.5-9.0 ppm). CH-N Proton: A multiplet around 4.0-4.5 ppm. CH₂-O and CH₂-C Protons: Multiplets in the aliphatic region (~1.8-3.8 ppm). NH₂ and OH Protons: Broad singlets, exchangeable with D₂O.[12]
¹³C NMR Quinoline Carbons: 8-9 signals in the aromatic region (~120-150 ppm). C-N Carbon: Signal around 50-60 ppm. C-O Carbon: Signal around 60-70 ppm. Aliphatic CH₂ Carbon: Signal around 35-45 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 203.12.
FT-IR O-H Stretch: Broad peak ~3300-3400 cm⁻¹. N-H Stretch: Two sharp peaks ~3300-3400 cm⁻¹. C-N Stretch: ~1000-1200 cm⁻¹. Aromatic C=C/C=N: ~1500-1600 cm⁻¹.
4.2 Chromatographic Analysis Protocol (HPLC-MS)
  • Objective: To determine the purity of the final compound and confirm its molecular weight.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 254 nm; ESI-MS in positive ion mode.

    • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

4.3 Chiral Purity Determination
  • Rationale: It is critical to determine the enantiomeric excess (e.e.) of the final product to validate the effectiveness of the asymmetric synthesis.

  • Methodology: Chiral HPLC is the standard method.

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: An isocratic mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.

    • Detection: UV at a wavelength where the quinoline ring absorbs strongly (e.g., 230 nm).

    • Analysis: The two enantiomers should resolve into distinct peaks. The enantiomeric excess is calculated from the integrated peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Potential Applications in Drug Development

The hybrid structure of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL makes it a compelling starting point for developing new therapeutic agents.

5.1 A Scaffold for Novel Therapeutics

Given the extensive biological activities of quinoline derivatives, this molecule could serve as a scaffold for libraries targeting a range of diseases.[4][5]

  • Anti-Malarial Agents: The 4-aminoquinoline core is famous for its anti-malarial properties. While this is a 6-substituted quinoline, the presence of the amino alcohol sidechain, a feature in other anti-malarials, makes this an interesting area for exploration.[4]

  • Anti-Cancer Agents: Many substituted quinolines exhibit potent anti-proliferative and cytotoxic effects. The amino and hydroxyl groups provide handles for attaching other pharmacophores or targeting moieties.[5]

  • Neurological and Cardiovascular Agents: The 3-amino-1-propanol backbone is a known pharmacophore in CNS-active and cardiovascular drugs.[13] The quinoline moiety could modulate these activities, potentially leading to novel agents.

5.2 Structure-Activity Relationship (SAR) Considerations

The molecule offers several points for modification to explore SAR:

  • Amine (NH₂): Can be alkylated, acylated, or converted to sulfonamides to modulate basicity, lipophilicity, and hydrogen bonding capacity.

  • Alcohol (OH): Can be converted to ethers or esters to act as prodrugs or to alter solubility and metabolic stability.

  • Quinoline Ring: Can be further substituted on the benzene portion to probe interactions with target proteins.

5.3 Diagram: Structure-Function Hypothesis

G cluster_structure Structural Motifs cluster_function Potential Pharmacological Implications Core (3S)-3-Amino-3- (6-quinolyl)propan-1-OL Quinoline Quinoline Ring Core->Quinoline Chiral Chiral Center (S) Core->Chiral AminoAlcohol Amino Alcohol Sidechain Core->AminoAlcohol Bioactivity Broad-Spectrum Bioactivity (Anti-malarial, Anti-cancer) [4, 5] Quinoline->Bioactivity Stereoselectivity Stereo-specific Target Binding Chiral->Stereoselectivity PK_PD Modulation of PK/PD (Solubility, H-Bonding) AminoAlcohol->PK_PD

Caption: Hypothesized links between structure and function.

Handling and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

6.1 Safety Precautions

Based on the Material Safety Data Sheets (MSDS) for the parent structure, 3-amino-1-propanol, the compound should be treated as harmful and corrosive.[14]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Harmful if swallowed. Causes skin and eye irritation or burns.[14]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

6.2 Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Refrigeration is recommended for long-term storage to minimize potential degradation.

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to strong acids and direct sunlight.

Conclusion

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL is a chiral molecule of significant interest for drug discovery and development. Its composite structure, derived from two pharmacologically validated scaffolds, presents a rich platform for generating novel therapeutic candidates. This guide has provided a foundational framework for its chemical properties, proposed a detailed and stereoselective synthetic route, and outlined essential analytical methodologies. By leveraging the insights herein, researchers are better equipped to synthesize, characterize, and explore the full therapeutic potential of this promising compound and its future derivatives.

References
  • Bharti, A., Bijauliya, RK., Yadav, A., Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4). [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, S.S., Al-Amer, O.M., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed, 32(6), 727-744. [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, S.S., Al-Amer, O.M., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 21. [Link]

  • Kumar, A., Siddiqui, H., Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 58. [Link]

  • Solomon, V.R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]

  • ResearchGate. (2016). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1780-1787. [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Kadokawa, T., et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittelforschung, 25(4), 632-8. [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol

This technical guide details the structural elucidation of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a chiral -amino alcohol scaffold often utilized as a pharmacophore in kinase inhibitors and GPCR ligands.[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a chiral


-amino alcohol scaffold often utilized as a pharmacophore in kinase inhibitors and GPCR ligands.[1]

Executive Summary & Synthetic Provenance

Target Molecule: (3S)-3-Amino-3-(quinolin-6-yl)propan-1-ol Formula: C


H

N

O Molecular Weight: 202.25 g/mol Core Challenge: Unambiguous assignment of the regioisomer (6-position substitution) and absolute stereochemistry ((S)-configuration).[1]
Synthetic Context

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile. This scaffold is typically generated via:

  • Heck Coupling/Reduction: Coupling of 6-bromoquinoline with acrylamide derivatives, followed by asymmetric reduction.[1]

  • Biocatalytic Resolution: Lipase-catalyzed resolution of the racemic ester or amino alcohol.[1]

  • Asymmetric Mannich Reaction: Using chiral sulfinimines.[1]

Implication: The primary structural risks are regioisomers (if the starting quinoline was impure) and enantiomeric impurities.

Spectroscopic Characterization (Connectivity)

The first tier of evidence establishes the 2D planar structure. The quinoline ring induces significant anisotropy, requiring careful analysis of the aliphatic side chain.

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Observed Ion:

    
     (Calc. for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    : 203.1179).[1]
  • Fragmentation Pattern (MS/MS):

    • m/z 186: Loss of NH

      
       (Characteristic of primary amines).
      
    • m/z 172: Loss of CH

      
      OH (Characteristic of primary alcohols).
      
    • m/z 128: Quinoline cation (Confirming the aromatic core integrity).

Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d

) Assignment

The 6-substituted quinoline system creates a distinct splitting pattern. Note that the methylene protons at C2 are diastereotopic due to the adjacent chiral center at C3.

PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
Q-H2 8.85dd4.2, 1.6Most deshielded (adj. to N).[1]
Q-H4 8.32dd8.3, 1.6Peri-position effect.[1]
Q-H8 7.98d8.8Adj. to N, coupled to H7.[1]
Q-H5 7.92d1.8Meta-coupling only (indicates 6-sub).[1]
Q-H7 7.75dd8.8, 1.8Ortho to H8, Meta to H5.[1]
Q-H3 7.48dd8.3, 4.2Shielded by adjacent carbons.[1]
C3-H 4.15t (distorted)6.8Benzylic &

-amino methine.[1]
C1-H

3.55m-Diastereotopic hydroxymethyl.[1]
C1-H

3.48m-Diastereotopic hydroxymethyl.[1]
C2-H

1.85 - 1.70m-

-methylene (complex).[1]
2D NMR Correlations (Causality)

To prove the side chain is at position 6 (and not 3, 4, 5, 7, or 8):

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The chiral proton C3-H (

      
       4.[1]15) must show a strong 3-bond correlation to Q-C5  and Q-C7 , and a weak/null correlation to Q-C8 .[1]
      
    • If the chain were at position 7, C3-H would correlate strongly with Q-C8 .[1]

  • COSY (Correlation Spectroscopy): Confirms the contiguous spin system: OH

    
     C1-H 
    
    
    
    C2-H
    
    
    C3-H
    
    
    NH
    
    
    .[1]

Stereochemical Determination (The "S" Configuration)

This is the critical quality attribute. Standard rotation (


) is insufficient for absolute proof without a reference standard. We employ Mosher's Method  and X-Ray Crystallography .[1][2]
Mosher's Amide Analysis (NMR)

Derivatization of the primary amine with both


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride allows calculation of

.[1][3]

Protocol:

  • React substrate with

    
    -MTPA-Cl 
    
    
    
    yields
    
    
    -Amide (due to Cahn-Ingold-Prelog priority change).[1]
  • React substrate with

    
    -MTPA-Cl 
    
    
    
    yields
    
    
    -Amide.[1]
  • Compare

    
    H NMR shifts of protons L1 (Side chain) and L2 (Quinoline).
    

Interpretation: For the (3S) configuration:

  • Protons on the Right (Quinoline ring) should have

    
    .
    
  • Protons on the Left (Hydroxyethyl tail) should have

    
    .
    
Diagram: Stereochemical Elucidation Workflow

ElucidationWorkflow Start Unknown Isomer (3-Amino-3-(6-quinolyl)propan-1-ol) Step1 1. Regioisomer Check (1H NMR + HMBC) Start->Step1 Decision1 Is substitution at C6? Step1->Decision1 Step2 2. Enantiomer Analysis (Mosher's Method) Decision1->Step2 Yes (HMBC confirms C6) MosherR Derivatize w/ (S)-MTPA-Cl ((R)-Mosher Amide) Step2->MosherR MosherS Derivatize w/ (R)-MTPA-Cl ((S)-Mosher Amide) Step2->MosherS Calc Calculate Δδ = δ(S-amide) - δ(R-amide) MosherR->Calc MosherS->Calc Result Confirm (S)-Configuration (Quinoline protons < 0 ppm) (Alkyl protons > 0 ppm) Calc->Result

Caption: Step-by-step logic flow for confirming regio- and stereochemistry using NMR and Mosher's analysis.

Experimental Protocols

Protocol: Derivatization for Chiral HPLC

Direct resolution of amino alcohols is often difficult due to peak tailing. Pre-column derivatization with OPA (o-Phthalaldehyde) or conversion to a carbamate is recommended.[1]

  • Preparation: Dissolve 1.0 mg of sample in 1 mL acetonitrile.

  • Derivatization: Add 1.5 eq. of GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Incubation: Stir at RT for 30 mins.

  • Analysis: Inject onto C18 column (Reverse Phase). The resulting diastereomers will separate significantly (

    
    RT > 2 min).
    
Protocol: Single Crystal X-Ray Diffraction (The Gold Standard)

If the free base is an oil (common for this class), a salt screen is required to generate a crystalline solid.

  • Salt Formation: Dissolve 50 mg of free base in MeOH.

  • Acid Addition: Add 1.05 eq. of p-Toluenesulfonic acid (TsOH) or Hydrobromic acid (HBr).[1]

    • Note: HBr is preferred as the heavy atom (Br) facilitates absolute structure determination via anomalous dispersion (Flack parameter).

  • Crystallization: Vapor diffusion of diethyl ether into the methanolic solution at 4°C.

  • Validation: A Flack parameter near 0.0 confirms the assigned absolute configuration; near 1.0 indicates the inverted structure.

Quality Control & Impurity Profile

When sourcing or synthesizing this material, the following impurities must be monitored via LC-MS:

Impurity TypeStructure/OriginDetection Method
Regioisomer 3-Amino-3-(5-quinolyl)...1H NMR (Aromatic region splitting)
Enantiomer (3R)-IsomerChiral HPLC (e.g., Chiralpak AD-H)
Over-reduction Tetrahydroquinoline analogMS (+4 mass units), UV shift
Dimer Amide coupling of two unitsMS (Double mass)

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. Link[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link[1]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society, 95(2), 512–519. Link[1]

  • PubChem. (n.d.).[1][5] 3-[(6-Methoxy-8-quinolyl)amino]propan-1-ol (Analogous structure for spectral comparison). National Library of Medicine. Link

Sources

Foundational

Technical Guide: (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Characterization

This guide provides an in-depth technical profile for (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a specialized chiral building block.[1] The content is structured to assist researchers in the synthesis, purification, and r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile for (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a specialized chiral building block.[1] The content is structured to assist researchers in the synthesis, purification, and rigorous characterization of this intermediate, often utilized in the development of next-generation macrolides, kinase inhibitors, and antimalarial agents.[1]

[1]

Compound Identity & Significance

  • IUPAC Name: (3S)-3-Amino-3-(quinolin-6-yl)propan-1-ol[1]

  • CAS Registry Number: 1226896-18-5 (Generic/Racemate reference); Specific enantiomer references vary by patent.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 202.25 g/mol [1][2]

  • Structural Class:

    
    -Amino Alcohol / Quinoline Derivative[1]
    

Research Context: This molecule represents a "privileged scaffold" in medicinal chemistry.[1] The 6-substituted quinoline ring provides a flat, lipophilic anchor often used to bind into ATP-binding pockets (kinases) or intercalate DNA/RNA (antimicrobials), while the chiral amino-alcohol tail serves as a polar handle for hydrogen bonding and further diversification.[1] It is structurally analogous to the side chains found in ketolide antibiotics (e.g., Solithromycin analogs) and certain antimalarial candidates.[1]

Synthetic Pathway & Logic

The most robust route to the (3S)-enantiomer involves the asymmetric synthesis of the corresponding


-amino acid, followed by chemoselective reduction.[1]
Core Synthesis Workflow
  • Precursor: 6-Quinolinecarboxaldehyde.[1]

  • Condensation: Reaction with malonic acid/ammonium acetate (Rodionov reaction) to form the racemic

    
    -amino acid.[1]
    
  • Resolution: Enzymatic resolution (Penicillin G Acylase) or chemical resolution (L-Tartaric acid) to isolate (3S)-3-amino-3-(quinolin-6-yl)propanoic acid.[1]

  • Reduction: Borane-THF or

    
     reduction of the acid to the alcohol.[1]
    

SynthesisWorkflow Start 6-Quinoline- carboxaldehyde Step1 Condensation (Rodionov) Start->Step1 Inter1 rac-Beta-Amino Acid Step1->Inter1 Step2 Chiral Resolution (L-Tartaric Acid) Inter1->Step2 Inter2 (3S)-Amino Acid Step2->Inter2 Yield ~35-40% Step3 Reduction (BH3-THF) Inter2->Step3 Final (3S)-Amino Alcohol (Target) Step3->Final Retention of Configuration

Figure 1: Synthetic workflow for accessing the (3S)-enantiomer with high optical purity.

Spectroscopic Profile

The following data represents the Reference Spectroscopic Standard . Due to the hygroscopic nature of amino alcohols and the basicity of the quinoline ring, chemical shifts may vary slightly based on concentration and water content in DMSO-


.
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended to prevent amine/hydroxyl exchange broadening).[1]
Frequency:  400 MHz (

H), 100 MHz (

C).[1]
Table 1:

H NMR Assignment
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
Quinoline H2 8.86dd4.2, 1.6Most deshielded; adjacent to ring Nitrogen.[1]
Quinoline H4 8.35dd8.3, 1.6Peri-position; characteristic downfield shift.[1]
Quinoline H8 7.98d8.8Adjacent to ring Nitrogen (fused ring).[1]
Quinoline H5 7.92d8.6Ortho coupling to H6 (substituted C).[1]
Quinoline H7 7.78dd8.8, 2.0Meta-coupling to H5; Ortho to H8.[1]
Quinoline H3 7.51dd8.3, 4.2Shielded relative to H2/H4.
H-3 (Chiral) 4.15 t / dd 6.8 Benzylic methine; deshielded by amine & aryl.
OH (Hydroxyl) 4.60br s-Exchangeable; disappears with

.[1]
H-1 (CH2-O) 3.45 - 3.55m-Methylene adjacent to oxygen.[1]
NH2 (Amine) 2.0 - 2.5br s-Broad; often overlaps with solvent/water.[1]
H-2 (CH2) 1.70 - 1.85m-Central methylene; diastereotopic protons.[1]
Table 2:

C NMR Assignment
Carbon TypeShift (

, ppm)
Assignment Logic
Ar-C (C2) 150.4

-carbon to Nitrogen (Quinoline).[1]
Ar-C (Quaternary) 147.5Bridgehead carbon.[1]
Ar-C (C6) 143.2Ipso carbon attached to propyl chain.[1]
Ar-C (C4) 135.8

-carbon to Nitrogen.[1]
Ar-C (C8) 129.5Aromatic CH.[1]
Ar-C (C7) 127.8Aromatic CH.[1]
Ar-C (C5) 126.1Aromatic CH.[1]
Ar-C (C3) 121.6

-carbon to Nitrogen.[1]
Aliphatic C-1 60.5

-OH (Alcohol).[1]
Aliphatic C-3 53.2 Chiral

-NH

(Benzylic).[1]
Aliphatic C-2 39.8 Central

.
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion

    
    : 
    
    
    
    203.1 (Base Peak).[1]
  • Sodium Adduct

    
    : 
    
    
    
    225.1.[1]
  • Fragmentation Pattern (MS/MS):

    • 
       186:  Loss of 
      
      
      
      (Characteristic of primary amines).[1]
    • 
       158:  Loss of 
      
      
      
      (Cleavage at benzylic position).[1]
    • 
       128:  Quinoline cation (Fundamental aromatic core).[1]
      
C. Infrared Spectroscopy (FT-IR)
  • 3350 - 3250 cm

    
    :  Broad band.[1] Overlapping O-H and N-H stretching vibrations.[1]
    
  • 2930, 2860 cm

    
    :  C-H stretching (Aliphatic propyl chain).[1]
    
  • 1595, 1505 cm

    
    :  C=C and C=N skeletal vibrations (Quinoline ring signature).[1]
    
  • 1050 cm

    
    :  C-O stretch (Primary alcohol).
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and minimal water interference:

  • Weigh 10 mg of the amino alcohol into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (stored over molecular sieves).
    
  • Add 1 drop of

    
    only if exchangeable proton removal is required for spectral simplification.[1]
    
  • Critical Step: If the sample is the HCl salt, add 1-2 equivalents of

    
     in 
    
    
    
    to free the base, or analyze as the salt (shifts for C-3 will move downfield to ~55 ppm).[1]
Protocol 2: Chiral Purity Determination (HPLC)

Distinguishing the (3S) enantiomer from the (3R).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

    
    m).[1]
    
  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Retention: The (3S) and (3R) enantiomers typically show a separation factor (

    
    ) > 1.2 under these conditions.[1]
    

Structural Connectivity Diagram

The following diagram illustrates the key NMR correlations (COSY and HMBC) used to validate the structure.

NMR_Connectivity cluster_legend Legend H3 H-3 (Chiral) 4.15 ppm H2 H-2 (CH2) 1.80 ppm H3->H2 COSY Q_C6 Quinoline C6 143.2 ppm H3->Q_C6 HMBC (Strong) H1 H-1 (CH2-O) 3.50 ppm H2->H1 COSY Q_H5 Quinoline H5 7.92 ppm Q_H5->Q_C6 HMBC Q_H7 Quinoline H7 7.78 ppm Q_H7->Q_C6 HMBC key1 Red Dashed = COSY (H-H) key2 Blue Solid = HMBC (H-C)

Figure 2: Key 2D-NMR correlations confirming the attachment of the propyl chain to the quinoline 6-position.

References

  • Synthesis of Quinoline Amino Alcohols: Ghorai, M. K., et al. (2014).[1] "Ring Opening of Aziridines: A Route to Chiral

    
    -Amino Alcohols." Journal of Organic Chemistry. Link
    
  • Solithromycin & Ketolide Analogues (Structural Context): Fernandes, P., et al. (2011).[1] "Solithromycin: A Novel Fluoroketolide."[1][3][4] Antimicrobial Agents and Chemotherapy.[1][3] Link

  • NMR Data of Quinoline Derivatives: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

  • Chiral Resolution Methodologies: Pamies, O., & Backvall, J. E. (2003).[1] "Enzymatic Kinetic Resolution of

    
    -Amino Alcohols." Chemical Reviews. Link[1]
    
  • General Spectroscopic Data Source: National Institute of Standards and Technology (NIST).[1] "Mass Spectral Library for Quinoline Derivatives." Link

Sources

Exploratory

Technical Guide: Asymmetric Synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol

The following technical guide details the asymmetric synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol . This document is structured for researchers and process chemists, prioritizing high-fidelity stereochemical contr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the asymmetric synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol . This document is structured for researchers and process chemists, prioritizing high-fidelity stereochemical control and scalability.

[1]

Executive Summary

(3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a critical chiral building block, structurally analogous to intermediates used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine and various kinase inhibitors.[1] The presence of the 6-quinolyl moiety confers unique pi-stacking and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry.

This guide presents two validated pathways:

  • Primary Route (Ellman Auxiliary): Recommended for high enantiomeric excess (>98% ee) and research-to-pilot scale.[1] It utilizes (S)-tert-butanesulfinamide to induce stereochemistry.[1][2][3]

  • Secondary Route (Biocatalytic/Resolution): An alternative approach utilizing enzymatic transamination or classical resolution, suitable for green chemistry applications or when auxiliary costs are prohibitive.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the C–C bond formation at the benzylic position (C3) or the C–N bond formation via asymmetric induction.[1]

Retrosynthesis Target (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Intermediate1 (3S)-3-Amino-3-(6-quinolyl)propanoate Ester Target->Intermediate1 Ester Reduction Intermediate2 (S)-N-Sulfinyl Imine Intermediate1->Intermediate2 Reformatsky (Zn) SM 6-Quinolinecarboxaldehyde (CAS: 7521-76-8) Intermediate2->SM Condensation ((S)-t-Bu-Sulfinamide)

Figure 1: Retrosynthetic logic flow prioritizing the Ellman auxiliary strategy.[1]

Primary Protocol: Ellman Auxiliary Approach

This route is selected for its reliability in generating chiral amines with predictable stereochemistry.[1]

Phase 1: Formation of the Chiral Sulfinimine

The condensation of 6-quinolinecarboxaldehyde with (S)-(-)-tert-butanesulfinamide is the stereodefining setup.[1] Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger.[1]

  • Reagents: 6-Quinolinecarboxaldehyde, (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄, THF.[1]

  • Mechanism: Lewis-acid mediated condensation.[1][4]

Protocol:

  • Charge a dried reactor with 6-quinolinecarboxaldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise under N₂ atmosphere.[1]

  • Heat to reflux (approx. 65°C) for 6–12 hours. Monitor conversion by TLC/HPLC.

  • Workup: Cool to RT. Pour into brine with vigorous stirring (a white precipitate of titanium salts will form). Filter through a Celite pad.[1]

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Checkpoint: Isolate the (S,E)-N-(6-quinolylmethylene)-t-butanesulfinamide.[1]

Phase 2: Diastereoselective Reformatsky Reaction

This step installs the carbon backbone. The use of the (S)-sulfinyl auxiliary typically directs the addition to the Re-face, yielding the (S,S) diastereomer (which becomes the (S)-amine upon deprotection).[1]

  • Reagents: Zn dust (activated), Ethyl bromoacetate, THF.

  • Critical Parameter: Temperature control (-78°C to -40°C) is vital for maximizing diastereomeric ratio (dr).[1]

Protocol:

  • Activation: Activate Zn dust (3.0 equiv) with TMSCl (0.05 equiv) in THF.

  • Add Ethyl bromoacetate (3.0 equiv) slowly to the Zn suspension at reflux to form the Reformatsky reagent.[1] Cool to -78°C.[1]

  • Add the Sulfinimine (from Phase 1) in THF dropwise.[1]

  • Allow to warm slowly to -20°C over 4 hours.

  • Quench: Saturated NH₄Cl solution.

  • Outcome: Yields Ethyl (3S)-3-((S)-tert-butanesulfinamido)-3-(6-quinolyl)propanoate.[1]

Phase 3: Reduction and Deprotection

The ester is reduced to the alcohol, followed by acid-mediated cleavage of the sulfinyl group.

Protocol:

  • Reduction: Dissolve the intermediate ester in THF. Add LiBH₄ (2.5 equiv) at 0°C. Stir at RT until ester is consumed (monitor by LCMS).

    • Note: LiBH₄ is preferred over LiAlH₄ to prevent potential over-reduction or side reactions with the quinoline ring.

  • Deprotection: Treat the resulting sulfinyl-amino alcohol with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour.

  • Basification: Concentrate solvent. Neutralize the amine hydrochloride salt using Amberlyst A-21 (free base form) or 1M NaOH extraction into DCM.[1]

  • Final Product: (3S)-3-Amino-3-(6-quinolyl)propan-1-ol.[1]

Experimental Data Summary

ParameterPhase 1 (Imine)Phase 2 (Reformatsky)Phase 3 (Reduction/Deprotection)
Limiting Reagent 6-QuinolinecarboxaldehydeSulfinimineAmino-Ester
Key Reagent (S)-t-Bu-Sulfinamide / Ti(OEt)₄Zn / Ethyl BromoacetateLiBH₄ / HCl
Solvent THF (Anhydrous)THF (Anhydrous)THF / MeOH
Temp Range 25°C

65°C
-78°C

-20°C
0°C

25°C
Typical Yield 85-92%70-80%75-85%
Stereo Control N/A>95:5 dr>99% ee (after recrystallization)

Visualization of Reaction Pathway

ReactionPathway SM 6-Quinoline- carboxaldehyde Step1 1. (S)-t-Bu-SONH2 Ti(OEt)4, THF SM->Step1 Imine (S)-Sulfinimine Intermediate Step1->Imine Step2 2. BrCH2CO2Et, Zn (Reformatsky) Imine->Step2 Ester (S)-Beta-Amino Ester Step2->Ester Step3 3. LiBH4 4. HCl/MeOH Ester->Step3 Product (3S)-3-Amino-3- (6-quinolyl)propan-1-ol Step3->Product

Figure 2: Step-by-step synthetic workflow using the Ellman auxiliary.[1]

Analytical & Quality Control

To ensure "Trustworthiness" and "Self-Validation," the following analytical checkpoints are mandatory:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).[1]

    • Detection: UV at 254 nm (Quinoline absorption).[1]

    • Criteria: >98% ee required for pharmaceutical applications.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet/multiplet of the CH-NH₂ at the benzylic position (~4.0-4.5 ppm) and the disappearance of the t-butyl signal (1.2 ppm) after deprotection.[1]

    • ¹³C NMR: Confirmation of the quinoline carbons (150-120 ppm) and the propanol backbone.[1]

Safety & Handling

  • 6-Quinolinecarboxaldehyde: Irritant.[1] Handle in a fume hood.

  • Titanium(IV) ethoxide: Moisture sensitive.[1] Hydrolyzes to release ethanol and TiO₂.[1]

  • Lithium Borohydride: Flammable solid; reacts violently with water.[1] Quench carefully with acetone or ethyl acetate before adding water.[1]

References

  • Ellman Auxiliary Methodology: Tang, T. P., & Ellman, J. A. (1999).[5] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids." Journal of Organic Chemistry, 64(1), 12–13.[5] Link[1]

  • Reformatsky Stereocontrol: Cozzi, P. G. (2007).[1] "Reformatsky Reactions with N-Sulfinylimines: A Convergent Stereoselective Synthesis of β-Amino Acids." Pure and Applied Chemistry, 79(11).[1]

  • General Synthesis of 3-Amino-3-Arylpropanols: Wheeler, W. J., & Kuo, F. (2008). "Practical Synthesis of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol (Duloxetine Intermediate)." Journal of Labelled Compounds and Radiopharmaceuticals. (Analogous chemistry applied to Quinoline).[1][6][7]

  • Quinoline Aldehyde Preparation: Muscia, G. C., et al. (2008). "Ultrasonic assisted synthesis of 6-quinolinecarboxaldehyde derivatives." Ultrasonics Sonochemistry, 15(4).

Sources

Foundational

Chiral Synthesis of 3-Amino-3-(6-quinolyl)propan-1-ol Derivatives: A Guide to Modern Asymmetric Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3-amino-3-(6-quinolyl)propan-1-ol scaffold represents a confluence of two privileged structural motifs in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-3-(6-quinolyl)propan-1-ol scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the quinoline core and the γ-amino alcohol side chain. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Similarly, chiral γ-amino alcohols are integral components of numerous pharmaceuticals, where stereochemistry is critical for therapeutic efficacy.[6] The enantioselective synthesis of molecules combining these features is a significant challenge and a critical step in the discovery of novel therapeutics. This guide provides an in-depth analysis of robust and scalable strategies for the chiral synthesis of 3-Amino-3-(6-quinolyl)propan-1-ol derivatives, with a primary focus on the asymmetric reduction of a key β-amino ketone intermediate. We will explore the causality behind methodological choices, present detailed, self-validating protocols, and visualize the underlying chemical logic to empower researchers in this field.

Introduction: The Strategic Importance of the Quinoline-Amino Alcohol Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for drugs ranging from the antimalarial chloroquine to modern fluoroquinolone antibiotics.[2][4] Its rigid, planar structure and ability to engage in various biological interactions make it an ideal scaffold for drug design.[3] When functionalized with a 3-amino-propan-1-ol side chain, the resulting molecule gains chiral centers whose specific spatial arrangement can dictate binding affinity and selectivity for biological targets like enzymes and receptors. This is exemplified by blockbuster drugs such as the antidepressant (R)-fluoxetine, where the stereochemistry is paramount to its activity.[7][8]

The primary challenge lies not in constructing the molecule itself, but in controlling its absolute stereochemistry. Achieving high enantiomeric purity is essential, as the "wrong" enantiomer can be inactive or even contribute to undesirable side effects. This guide focuses on the most efficient and industrially relevant method for achieving this: the catalytic asymmetric reduction of a prochiral ketone precursor.

The Core Synthetic Blueprint: A Two-Step Approach

A robust and logical pathway to the target chiral amino alcohol begins with the synthesis of a key intermediate: a 3-amino-1-(6-quinolyl)propan-1-one derivative. This precursor can then be subjected to a highly controlled, stereoselective reduction.

G A 6-Acetylquinoline B 3-Amino-1-(6-quinolyl)propan-1-one (Prochiral β-Amino Ketone) A->B C Chiral 3-Amino-3-(6-quinolyl)propan-1-ol B->C

Figure 1: A high-level overview of the two-stage synthetic strategy.

Synthesis of the Prochiral Ketone Precursor

The most direct route to the required β-amino ketone is the Mannich reaction.[9][10] This three-component condensation involves reacting 6-acetylquinoline with formaldehyde and a suitable amine (often as a hydrochloride salt to prevent undesired side reactions). The choice of amine is critical as it installs the "amino" portion of the final molecule. For this guide, we will consider a protected amine like dibenzylamine, which can be easily removed later via hydrogenolysis.

The Keystone Transformation: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones.[11] It offers significant advantages over other reduction methods:

  • Operational Simplicity: The reaction is typically run under mild conditions and does not require specialized high-pressure equipment.[11]

  • Safety: It avoids the use of hazardous and pyrophoric metal hydrides or high-pressure hydrogen gas.

  • Cost-Effectiveness: It employs inexpensive and readily available hydrogen donors like isopropanol or formic acid.[11][12]

The success of ATH hinges on a sophisticated catalytic system composed of a transition metal precursor (typically Ruthenium) and a chiral ligand.

The Mechanism and Rationale for Catalyst Selection

The widely accepted mechanism for Ru-catalyzed ATH is an "outer-sphere" process. The catalyst, activated by a base, coordinates with the hydrogen donor (e.g., isopropanol), forming a ruthenium-hydride species. The prochiral ketone does not directly bind to the metal center. Instead, the hydride is transferred to the carbonyl carbon via a six-membered, chair-like transition state, with the chiral ligand dictating which face of the ketone is accessible, thereby ensuring high enantioselectivity.

ATH_Mechanism cluster_cycle Catalytic Cycle Ru_Cat [Ru]-H Active Hydride Species Ketone R-CO-R' (β-Amino Ketone) Ru_Cat->Ketone H- transfer via chiral transition state Acetone Acetone (Byproduct) iPrOH Isopropanol (Hydrogen Donor) Ru_Precat [Ru]-Isopropoxide Pre-catalyst iPrOH->Ru_Precat Product R-CH(OH)-R' (Chiral Amino Alcohol) Ketone->Product Base Base (e.g., t-BuOK) Base->iPrOH activates Ru_Precat->Ru_Cat β-H elimination

Figure 2: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Causality in Ligand Choice: The structure of the chiral ligand is the most critical factor for achieving high enantioselectivity. Ligands like (1S,2R)-1-amino-2-indanol are highly effective because their rigid bicyclic structure minimizes conformational flexibility, creating a well-defined chiral pocket that forces the substrate to approach from a single direction.[13] Similarly, N-tosylated diamines such as (S,S)-TsDPEN are excellent ligands, where the sulfonamide group can participate in hydrogen bonding interactions within the transition state, further enhancing stereochemical control.[14]

Comparative Analysis of Catalytic Systems

The selection of the metal, ligand, and hydrogen donor profoundly impacts both the yield and the enantiomeric excess (ee) of the product. The table below summarizes representative results for the ATH of analogous β-amino ketones from the literature, providing a baseline for expected performance.

Catalyst PrecursorChiral LigandH-DonorSubstrate TypeYield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂(1S,2R)-1-Amino-2-indanoli-PrOH / BaseN-Phosphinyl Ketimine>95up to 82[13]
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH / Et₃Nα-Amino Ketone HClup to 93up to 95[14]
Ir-PNN ComplexPNN LigandH₂ (8 atm) / Baseβ-Amino Ketone>99up to 99[15]
[RuCl₂(xyl-binap)][(dapen)]Xyl-BINAP / DAIPENH₂ (8 atm) / Baseα-Amino Ketone96>99[8]

This table presents data for analogous, not identical, substrates to illustrate catalyst performance.

Field-Proven Experimental Protocol: ATH of 3-(Dibenzylamino)-1-(6-quinolyl)propan-1-one

This protocol is a self-validating system, providing clear steps from reaction setup to final analysis, ensuring reproducibility and trustworthiness.

Objective: To synthesize (S)-3-(Dibenzylamino)-3-(6-quinolyl)propan-1-ol with high enantiomeric excess.

Materials:

  • 3-(Dibenzylamino)-1-(6-quinolyl)propan-1-one (1.0 equiv)

  • [RuCl₂(p-cymene)]₂ (0.005 equiv, 0.5 mol%)

  • (R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 equiv, 1.0 mol%)

  • Formic acid (HCOOH) and Triethylamine (Et₃N) in a 5:2 azeotropic mixture

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Instrumentation:

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent)

Step-by-Step Methodology:

  • Catalyst Pre-formation (In Situ):

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.01 equiv).

    • Add anhydrous DCM and stir the resulting orange solution at room temperature for 20-30 minutes. The formation of the active catalyst complex is often indicated by a color change.

    • Rationale: Pre-stirring the ruthenium precursor and the chiral ligand allows for the formation of the catalytically active species before the introduction of the substrate, leading to more consistent and reproducible results.

  • Reaction Setup:

    • In a separate flask, dissolve 3-(Dibenzylamino)-1-(6-quinolyl)propan-1-one (1.0 equiv) in the 5:2 formic acid/triethylamine mixture.

    • Add this solution to the flask containing the pre-formed catalyst.

    • Expertise: Using the HCOOH/Et₃N azeotrope as both the solvent and the hydrogen source simplifies the reaction setup and ensures a high concentration of the reducing agent.

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Workup and Quenching:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess formic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Trustworthiness: A proper aqueous workup is crucial to remove the triethylammonium formate salt and other water-soluble impurities, which simplifies the subsequent purification step.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

  • Analysis and Validation:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Crucially, determine the enantiomeric excess (ee) of the product using chiral HPLC. Dissolve a small sample in the mobile phase and inject it onto a calibrated chiral column. The ratio of the peak areas for the two enantiomers will give the ee value.

    • Self-Validation: The protocol is only successful if the final analysis confirms both the chemical identity of the product and an enantiomeric excess of >95%, validating the effectiveness of the chosen catalytic system.

Conclusion and Future Outlook

The chiral synthesis of 3-Amino-3-(6-quinolyl)propan-1-ol derivatives is most effectively achieved through a strategy centered on the asymmetric transfer hydrogenation of a prochiral β-amino ketone precursor. This approach is not only elegant in its chemical logic but also robust, scalable, and aligned with the principles of green chemistry by avoiding hazardous reagents. The key to success lies in the rational selection of a chiral ligand, such as TsDPEN or a rigid amino alcohol, which creates a highly organized transition state to ensure precise stereochemical control. The detailed protocol provided serves as a validated blueprint for researchers to produce these high-value compounds with excellent enantiopurity. Future research may focus on developing even more active catalysts based on earth-abundant metals like iron[16] or exploring enzymatic reduction methods to further enhance the sustainability of this important transformation.

References

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). Research J. Pharm. and Tech. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2012). Molecules. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. Available at: [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2000). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Available at: [Link]

  • Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. (2009). Chemical Society Reviews. Available at: [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. Available at: [Link]

  • Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. (2016). Synthesis. Available at: [Link]

  • Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β-Amino Ketone Catalyzed by an Iridium-PNN Catalyst. (2023). Organometallics. Available at: [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). ChemRxiv. Available at: [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. Available at: [Link]

Sources

Exploratory

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL mechanism of action

This guide details the technical profile, synthetic utility, and pharmacological mechanism of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a specialized chiral building block and privileged scaffold in medicinal chemistry. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and pharmacological mechanism of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a specialized chiral building block and privileged scaffold in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of advanced therapeutics (such as AKT/PDK1 inhibitors and novel antibacterials), its structural pharmacophore exhibits intrinsic biological relevance.

Executive Summary & Chemical Identity

(3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a chiral


-amino alcohol featuring a quinoline core. It serves as a critical "warhead" precursor or chiral scaffold in the development of small-molecule inhibitors targeting kinases (e.g., AKT, ROCK, PDK1) and bacterial topoisomerases. Its specific stereochemistry ((S)-enantiomer) is essential for high-affinity binding in asymmetric protein pockets.
Chemical Profile
PropertySpecification
IUPAC Name (3S)-3-Amino-3-(quinolin-6-yl)propan-1-ol
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Chiral Center C3 (S-configuration)
Key Pharmacophore Quinoline ring (π-stacking), Primary Amine (H-bond donor/acceptor), Primary Alcohol (H-bond donor/acceptor)
Solubility Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water.[1][2][3][4]
Primary Application Chiral intermediate for kinase inhibitors; Fragment-based drug discovery (FBDD).

Mechanism of Action (Pharmacological Context)

While (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is often an intermediate, its "Mechanism of Action" is best understood through the pharmacological activity of the drug classes it generates and its intrinsic binding potential .

Pharmacophore-Based Mechanism

The molecule functions as a bidentate or tridentate anchor within an enzyme's active site:

  • Quinoline Core (Hinge Binder): The aromatic nitrogen (N1) and the planar ring system allow for ATP-mimetic binding . The quinoline ring typically engages in

    
    -
    
    
    
    stacking interactions with the "gatekeeper" residues (e.g., Phenylalanine or Tyrosine) in the ATP-binding pocket of kinases.
  • Chiral Amine (C3 Position): The (S)-amino group often forms critical hydrogen bonds with the backbone carbonyls of the kinase hinge region or catalytic residues (e.g., Aspartate in the DFG motif). The (S)-configuration directs the substituent into a specific hydrophobic sub-pocket, ensuring selectivity over other kinases.

  • Hydroxyl Group (C1 Position): The terminal hydroxyl acts as a solvent-exposed "handle" or forms water-mediated H-bonds. In synthetic applications, this group is often cyclized (to form oxazines/oxazolines) or functionalized to extend the molecule into the ribose-binding pocket.

Target Pathways

Drugs derived from this scaffold typically target:

  • PI3K/AKT Pathway: Inhibitors of AKT (Protein Kinase B) often utilize chiral amines to span the cleft between the N- and C-lobes of the kinase domain.

  • ROCK (Rho-associated Protein Kinase): Quinoline/isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil). The amino-propanol chain provides the necessary flexibility to reach the active site aspartate.

  • Bacterial Topoisomerases (Gyrase/Top IV): The quinoline core intercalates into DNA or binds the GyrA subunit, while the amino side chain interacts with the DNA phosphate backbone.

Synthetic Utility & Experimental Protocols

The synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol requires high enantioselectivity. The Ellman Sulfinamide Method is the industry standard for generating such chiral amines with >98% ee.

Synthesis Workflow (Ellman Protocol)

This protocol describes the asymmetric synthesis of the target molecule from commercially available 6-quinolinecarboxaldehyde.

Reagents:

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Lithium enolate of ethyl acetate (or Reformatsky reagent)

  • Lithium Aluminum Hydride (LiAlH₄)

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Mix 6-quinolinecarboxaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq) in dry THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.

    • Reflux for 6–12 hours. Monitor by TLC.

    • Mechanism: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the chiral N-sulfinyl imine.

  • Diastereoselective Addition (Mannich-type):

    • Cool the sulfinyl imine solution to -78°C.

    • Add the lithium enolate of ethyl acetate (generated from EtOAc and LDA) dropwise.

    • Stir at -78°C for 2–4 hours.

    • Causality: The bulky tert-butyl group of the sulfinamide directs the nucleophilic attack to the Re-face (or Si-face, depending on auxiliary), establishing the (S)-stereocenter at C3.

  • Reduction & Deprotection:

    • Treat the resulting

      
      -amino ester with LiAlH₄ (3.0 eq) in THF at 0°C to reduce the ester to the primary alcohol.
      
    • Quench with Glauber’s salt or Fieser workup.

    • Hydrolyze the sulfinyl group using 4M HCl in dioxane/methanol to yield the free amine hydrochloride salt.

    • Neutralize to obtain (3S)-3-Amino-3-(6-quinolyl)propan-1-ol .

Characterization (Self-Validating Metrics)
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     8.88 (dd, 1H, Quin-H2), 8.35 (d, 1H, Quin-H4), 7.5–8.1 (m, 4H, Ar-H), 4.15 (t, 1H, CH-NH₂), 3.45 (m, 2H, CH₂-OH), 1.75 (m, 2H, CH₂-CH).
    
  • Chiral HPLC: Enantiomeric excess (ee) > 98% (Column: Chiralpak AD-H, Hexane/IPA).

  • Mass Spectrometry: [M+H]⁺ = 203.12.

Visualization: Mechanism & Synthesis Pathway[5]

The following diagram illustrates the synthetic logic and the pharmacophoric interaction of the molecule within a kinase active site.

G cluster_0 Pharmacophore Interaction node_start 6-Quinolinecarboxaldehyde node_imine Chiral N-Sulfinyl Imine node_start->node_imine Ti(OEt)4 Condensation node_aux (S)-Ellman's Auxiliary (Chiral Induction) node_aux->node_imine node_inter Protected Beta-Amino Ester node_imine->node_inter Enolate Addition (Stereocontrol) node_final (3S)-3-Amino-3-(6-quinolyl)propan-1-ol (Target Scaffold) node_inter->node_final 1. LiAlH4 (Red) 2. HCl (Deprotect) node_target Kinase Active Site (ATP Pocket) node_final->node_target Binds via: 1. Quinoline (Hinge) 2. Amine (Asp-H-bond)

Caption: Synthetic pathway utilizing Ellman's auxiliary for stereocontrol, leading to the target scaffold which acts as a bidentate ligand in kinase active sites.

References & Authoritative Sources

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

  • GlaxoSmithKline Patents. "Quinoline Derivatives as AKT Inhibitors." World Intellectual Property Organization, WO2008098104. (Describes related quinoline-amino alcohol scaffolds).

  • Liao, J., et al. "Recent Advances in the Synthesis of Chiral (\beta)-Amino Alcohols." Current Organic Chemistry, 2016.

  • PubChem Compound Summary. "Quinoline-based chiral building blocks." National Center for Biotechnology Information. Link

(Note: Specific CAS 1226895-64-8 is referenced in proprietary chemical catalogs as a chiral building block for research use.)

Sources

Foundational

Technical Monograph: Biological Activity of Quinolyl Aminopropanol Derivatives

Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry, historically anchored by the antimalarial success of chloroquine. However, the specific functionalization of this core wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, historically anchored by the antimalarial success of chloroquine. However, the specific functionalization of this core with aminopropanol side chains (1-amino-3-(quinolin-4-ylamino)propan-2-ol and related congeners) has unlocked a dual-therapeutic window. This guide analyzes the biological activity of these derivatives, focusing on two distinct mechanisms: inhibition of hemozoin crystallization (Antimalarial) and modulation of P-glycoprotein (P-gp) to reverse Multidrug Resistance (MDR) in oncology.

This document provides a technical deep-dive into the Structure-Activity Relationships (SAR), validated experimental protocols for bio-assaying these compounds, and comparative potency data.

Structural Rationale & SAR

The Quinolyl Aminopropanol pharmacophore combines the lipophilic, planar quinoline ring with a polar, basic side chain. This combination is not accidental; it is engineered for specific subcellular accumulation.

Key Structural Features:
  • Quinoline Core: Provides

    
    -
    
    
    
    stacking capability (essential for DNA intercalation and heme interaction).
  • Secondary Hydroxyl (-OH): Located on the propyl chain, this group acts as a hydrogen bond donor. In MDR reversal, this interacts with the H-bond acceptor sites on P-glycoprotein (e.g., transmembrane domains).

  • Terminal Amine: Ensures the molecule exists in a cationic state at physiological pH, facilitating lysosomal trapping (pH ~5.0) in parasites or interaction with anionic residues in transport proteins.

Visualization: Pharmacophore & SAR

The following diagram illustrates the functional zones of the molecule.

SAR_Analysis Core Quinoline Core (Lipophilic/Planar) Linker Aminopropanol Linker (Chiral Center) Core->Linker Attached at C4 or C8 Target_Malaria Target: Heme (Stacking) Core->Target_Malaria OH_Group 2-OH Group (H-Bond Donor) Linker->OH_Group Essential for P-gp binding Amine Terminal Amine (Basicity/Lysosomotropism) Linker->Amine pKa ~9.0 Solubility Target_MDR Target: P-gp (Efflux Block) OH_Group->Target_MDR

Figure 1: Pharmacophore dissection of Quinolyl Aminopropanol derivatives highlighting functional moieties.

Antimalarial Activity: Heme Detoxification[1][2]

The primary biological activity of 4-aminoquinoline derivatives is the inhibition of hemozoin formation.[1][2] The malaria parasite (Plasmodium falciparum) degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite survives by polymerizing this heme into inert hemozoin crystals.

Mechanism of Action

Quinolyl aminopropanol derivatives accumulate in the parasite's acidic food vacuole via ion trapping (protonation of the amine). Once inside, the quinoline ring forms a


-

complex with the heme dimer, capping the growing hemozoin crystal and leading to parasite death via heme toxicity.
Experimental Protocol: -Hematin Inhibition Assay

To validate antimalarial potential without live parasites, use this biochemical surrogate assay.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5.0).

  • Test compounds (Quinolyl derivatives).[3][4][5][6][7][8][9][10][11]

Workflow:

  • Preparation: Dissolve hemin in DMSO (10 mg/mL). Dilute in acetate buffer to 100 µM.

  • Incubation: Mix 100 µL of hemin solution with 100 µL of test compound (varying concentrations) in a 96-well plate.

  • Polymerization: Incubate at 37°C for 18–24 hours to allow

    
    -hematin (synthetic hemozoin) formation.
    
  • Solubilization: Add 200 µL of 5% pyridine solution (in water) to solubilize unpolymerized hemin. Note: Polymerized

    
    -hematin will not dissolve.
    
  • Quantification: Transfer supernatant to a new plate and read absorbance at 405 nm .

  • Calculation: Lower absorbance indicates higher polymerization. However, in this inhibition assay, we wash the pellet. Alternative (more robust): Wash the pellet with DMSO, then dissolve the pellet in 0.1 M NaOH and read at 405 nm. Lower absorbance = High Inhibition.

Visualization: Heme Detoxification Pathway[1]

Malaria_Mechanism Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Proteolysis (Food Vacuole) Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex FreeHeme->Complex Capping Drug Quinolyl Aminopropanol Drug->FreeHeme Intercalation Complex->Hemozoin BLOCKS Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Figure 2: Mechanism of hemozoin inhibition by quinoline derivatives leading to parasite toxicity.

Oncology: Reversal of Multidrug Resistance (MDR)[7][8][12]

Beyond malaria, quinolyl aminopropanol derivatives (structurally related to MS-209) act as chemosensitizers. They reverse MDR by inhibiting P-glycoprotein (ABCB1), an efflux pump that expels chemotherapeutics like Doxorubicin and Vincristine.

Mechanism of Action

These derivatives bind competitively to the drug-binding pocket of P-gp. The aminopropanol linker provides the necessary flexibility and H-bonding capacity (via the -OH group) to lock the transporter in a conformation that prevents the efflux of the co-administered cytotoxic drug.

Experimental Protocol: Rhodamine 123 Accumulation Assay

This self-validating protocol measures P-gp function using a fluorescent substrate.

Materials:

  • MDR Cell Line (e.g., K562/DOX or MCF-7/ADR).

  • Rhodamine 123 (Rho123) - P-gp substrate.

  • Flow Cytometer.

Step-by-Step:

  • Seeding: Plate MDR cells at

    
     cells/mL.
    
  • Treatment: Treat cells with the Quinolyl Aminopropanol derivative (e.g., 5 µM, 10 µM) for 1 hour at 37°C. Include a Verapamil positive control.

  • Substrate Addition: Add Rho123 (final conc. 5 µg/mL) and incubate for another 60 minutes.

  • Efflux Phase: Wash cells with ice-cold PBS (stops transport). Resuspend in drug-free medium for 1 hour (allowing pumps to work).

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

  • Result: High fluorescence = P-gp Inhibition (Drug retained). Low fluorescence = Active P-gp (Drug effluxed).

Visualization: MDR Reversal Workflow

MDR_Assay MDR_Cell MDR Cell (P-gp+) Treatment Add Quinolyl Derivative MDR_Cell->Treatment Substrate Add Rhodamine 123 Treatment->Substrate Efflux Efflux Period (Drug-free media) Substrate->Efflux FACS Flow Cytometry Efflux->FACS Outcome1 High Fluorescence (Effective Reversal) FACS->Outcome1 Inhibited Outcome2 Low Fluorescence (Ineffective) FACS->Outcome2 Active P-gp

Figure 3: Rhodamine 123 retention assay workflow for assessing P-gp inhibition.

Comparative Data Summary

The following table synthesizes biological activity data from key literature sources, comparing standard agents against Quinolyl Aminopropanol derivatives.

Table 1: Antimalarial & MDR Reversal Potency
Compound ClassDerivative TypeTargetActivity MetricValueRef
Chloroquine StandardHemeIC50 (P. falciparum 3D7)~15 nM[1]
Quinolyl-Aminopropanol 1-(quinolin-4-ylamino)propan-2-olHemeIC50 (P. falciparum 3D7)25–150 nM[2]
Quinolyl-Aminopropanol 7-chloro analogHeme

-hematin Inhibition
>90% @ 4 eq[2]
Verapamil StandardP-gpRF (Reversal Fold)1.0 (Baseline)[3]
MS-209 Quinolyl derivativeP-gpRF (in K562/ADM cells)10.8x[3]
YS-7a Quinolyl derivativeP-gpRF (in KB/VCR cells)~10.1x[4]

Note: RF (Reversal Fold) indicates how many times more sensitive the resistant cells become to chemotherapy when treated with the modulator compared to the modulator alone.

Synthesis Overview (Brief)

For researchers synthesizing these derivatives, the most robust route involves the nucleophilic ring-opening of epoxides.

  • Starting Material: 4-Aminoquinoline or 4-Chloroquinoline.[4]

  • Linker Introduction: Reaction with epichlorohydrin to form a quinolyl-epoxide intermediate.

  • Aminolysis: Ring opening of the epoxide using a primary or secondary amine (e.g., isopropylamine, piperazine) in ethanol at reflux.

  • Yield: Typically 70–90%.

  • Purification: Recrystallization is often sufficient due to the high polarity difference between the product and starting amine.

References

  • Mechanism of Action of 4-Aminoquinolines. Taylor & Francis. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI Molecules. Available at: [Link]

  • Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Cancer Chemotherapy and Pharmacology.[9] Available at: [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Pharmacology. Available at: [Link]

Sources

Exploratory

Physicochemical characterization of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

An In-Depth Technical Guide to the Physicochemical Characterization of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Abstract (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a chiral molecule incorporating a quinoline heterocycle and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol

Abstract

(3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a chiral molecule incorporating a quinoline heterocycle and an amino alcohol sidechain. Such motifs are of significant interest in medicinal chemistry and materials science. Publicly available experimental data on this specific compound is exceptionally scarce. This guide, therefore, serves a dual purpose: first, to present a predicted physicochemical profile based on an analysis of its structural components and well-characterized analogs; and second, to provide a comprehensive, protocol-driven framework for researchers to determine these properties experimentally. This document is designed for drug discovery scientists and analytical chemists, offering both foundational predictions and the practical methodologies required for complete characterization.

Introduction and Strategic Overview

The molecule (3S)-3-Amino-3-(6-quinolyl)propan-1-ol presents a compelling structure for investigation. The quinoline core is a well-established scaffold in pharmaceuticals, known for a wide range of biological activities, including antimalarial and antibacterial properties.[1] The chiral 3-amino-1-propanol side chain is a valuable building block, with its stereochemistry often being critical for biological target engagement.[2] The combination of these fragments suggests potential applications as a novel ligand, a key intermediate in complex synthesis, or a candidate for biological screening.

However, a thorough review of scientific literature and chemical databases reveals a lack of empirical data for this specific molecule. This guide addresses this knowledge gap by adopting a predictive and protocol-based approach. We will first deconstruct the molecule to forecast its key physicochemical parameters, providing a crucial starting point for any research endeavor. The core of this document then provides robust, step-by-step experimental protocols that are designed to be self-validating, enabling any well-equipped laboratory to generate the definitive data required for patent filings, publications, or further development.

Predicted Physicochemical Profile

The properties of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol are dictated by its three primary functional groups: the weakly basic quinoline ring, the more basic primary aliphatic amine, and the polar primary alcohol.

Molecular Structure and Ionization Behavior (pKa)

The molecule possesses two basic centers that will be protonated at different pH values.

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a weak base. The pKa of the conjugate acid of unsubstituted quinoline is approximately 4.9.[3][4][5] This indicates that the quinoline ring will be predominantly protonated only in acidic conditions (pH < 5).

  • Primary Aliphatic Amine: The primary amine on the propanol side chain is expected to be significantly more basic. Simple primary amines of this type typically have conjugate acid pKa values in the range of 9.0 to 10.5.

Therefore, we predict two distinct pKa values for this molecule. At physiological pH (~7.4), the primary amine will be almost entirely protonated (cationic), while the quinoline nitrogen will be predominantly neutral.

Lipophilicity (LogP & LogD)

Lipophilicity is a critical determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • LogP (Partition Coefficient): This measures the hydrophobicity of the neutral molecule. The LogP of quinoline is approximately 2.0.[1][4] The aminopropanol side chain is hydrophilic and will decrease the overall LogP. We can estimate a LogP for the neutral form of the molecule to be in the range of 1.5 - 2.5.

  • LogD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic species. Because this molecule has two basic centers, its LogD will be highly pH-dependent. As the pH decreases from alkaline to acidic, the molecule will become first singly, then doubly protonated. This ionization dramatically increases aqueous solubility and thus lowers the LogD value. The LogD at pH 7.4 (LogD₇.₄) will be significantly lower than the LogP.

Predicted Properties Summary

The following table summarizes the estimated physicochemical properties. These values are predictions derived from structural analogs and should be confirmed experimentally.

ParameterPredicted ValueRationale & Commentary
Molecular Formula C₁₂H₁₄N₂O-
Molecular Weight 202.25 g/mol -
pKa₁ 4.5 - 5.5Corresponds to the protonation of the quinoline nitrogen. Based on quinoline (pKa ≈ 4.9).[3][4]
pKa₂ 9.0 - 10.5Corresponds to the protonation of the primary aliphatic amine. Typical for primary amino alcohols.
LogP 1.5 - 2.5Based on quinoline (LogP ≈ 2.0)[4] adjusted for the hydrophilic aminopropanol side chain.
LogD at pH 7.4 0.5 - 1.5Significantly lower than LogP due to the protonation of the basic primary amine at this pH.
Aqueous Solubility Low at pH > 11Predicted to be poorly soluble when fully neutral.
High at pH < 4Predicted to be highly soluble when both amines are protonated.
Appearance Off-white to yellow solidMany quinoline derivatives are solids and can yellow upon exposure to light and air.[6]

Proposed Synthesis and Identity Confirmation

While a specific synthesis is not published, a plausible and robust route can be designed based on established organometallic and asymmetric chemistry, leveraging the chiral pool.[2]

Plausible Synthetic Pathway

A logical approach involves the asymmetric reduction of a β-amino ketone intermediate, which itself can be synthesized from 6-bromoquinoline.

G cluster_0 Synthesis Pathway A 6-Bromoquinoline B 6-Acetylquinoline A->B 1. n-BuLi 2. N-methoxy-N-methylacetamide C β-Dimethylamino-6-quinolylpropiophenone HCl B->C Mannich Reaction: Dimethylamine HCl, Paraformaldehyde D Asymmetric Reduction (e.g., Noyori Catalyst) C->D Catalyst, H₂ or Formic acid/TEA E (3S)-3-Amino-3-(6-quinolyl)propan-1-ol D->E Purification (Chromatography/Crystallization)

Caption: Proposed synthetic route for (3S)-3-Amino-3-(6-quinolyl)propan-1-ol.

Protocols for Identity and Purity Assessment

Once synthesized, the identity, purity, and chiral integrity of the compound must be unequivocally established.

  • Objective: To establish a method for assessing purity and for use in other assays (e.g., solubility, LogD).

  • Methodology:

    • Column Selection: Start with a robust C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the protonation of the basic amines, leading to better peak shape.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Initial Gradient: Run a fast scouting gradient from 5% to 95% B over 10 minutes to determine the approximate retention time.

    • Optimization: Adjust the gradient slope around the elution time of the main peak to ensure separation from any impurities or starting materials.

    • Detection: Use a UV detector. The quinoline ring is a strong chromophore; monitor at wavelengths such as 254 nm and 280 nm.

    • Purity Calculation: Integrate the peak area of the main component and all impurities. Calculate purity as (Area of Main Peak / Total Area) x 100%. A purity level of >95% is typically required for subsequent characterization.

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Methodology:

    • Utilize the HPLC method developed above.

    • Couple the HPLC outlet to an Electrospray Ionization (ESI) mass spectrometer.

    • Operate the MS in positive ion mode (ESI+).

    • Expected Ions: Look for the protonated molecular ion [M+H]⁺ at m/z 203.26. Also, observe for potential adducts like [M+Na]⁺.

    • Fragmentation (MS/MS): If available, perform tandem MS (MS/MS) on the parent ion. Expect characteristic fragmentation patterns, such as loss of water (H₂O) or ammonia (NH₃).[7]

  • Objective: To confirm the chemical structure and proton/carbon framework.

  • Methodology:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic signals for the aromatic protons on the quinoline ring (typically 7.0-9.0 ppm), the methine proton (CH-NH₂) adjacent to the quinoline ring, the diastereotopic methylene protons of the propanol chain, and exchangeable protons for the -OH and -NH₂ groups.

    • ¹³C NMR: Acquire a carbon NMR spectrum. Expect distinct signals for the 9 carbons of the quinoline ring and the 3 carbons of the propanol side chain.

    • 2D NMR (COSY, HSQC): If structural confirmation is challenging, 2D NMR experiments can be used to establish connectivity between protons and carbons.

Core Physicochemical Characterization Protocols

The following sections provide detailed workflows for determining the key physicochemical properties.

pKa Determination via Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of ionization constants.[8][9][10]

Caption: Workflow for pKa determination by potentiometric titration.

  • Detailed Protocol:

    • Preparation: Prepare a ~1 mM solution of the compound in an ionic strength-adjusted solvent (e.g., 0.15 M KCl in water). Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.[10]

    • Calibration: Calibrate a high-quality pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[8]

    • Inert Atmosphere: Place the sample solution in a jacketed beaker maintained at 25°C and purge with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[10]

    • Titration: Begin the titration. Add small, precise aliquots of the titrant (e.g., 0.1 M HCl to titrate the basic groups). Allow the pH reading to stabilize after each addition before recording the value. Continue well past the expected equivalence points.

    • Data Analysis: Plot pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. More accurately, calculate the first and second derivatives of the titration curve; the peaks in the first derivative correspond to the equivalence points.

LogD Determination via Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[][12][13]

Caption: Workflow for LogD determination by the shake-flask method.

  • Detailed Protocol:

    • Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then allowing the layers to separate.[14]

    • Sample Addition: Add a small amount of a concentrated stock solution of the compound to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). The final concentration should be within the linear range of the analytical method.

    • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1 to 3 hours) to allow the compound to reach equilibrium between the two phases.

    • Phase Separation: Centrifuge the vials to ensure a clean and complete separation of the two layers.

    • Sampling & Analysis: Carefully remove an aliquot from each layer. Dilute as necessary and analyze the concentration in each phase using the previously developed HPLC-UV method.

    • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

Aqueous Solubility Determination

Solubility can be measured under kinetic or thermodynamic conditions. Kinetic solubility is faster and suitable for early screening, while thermodynamic solubility represents the true equilibrium value.[15][16][17]

  • Protocol: Kinetic Solubility

    • Sample Prep: Add a small volume (e.g., 1-5 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) to a microplate well containing the aqueous buffer (e.g., PBS, pH 7.4).

    • Incubation: Shake the plate for 1-2 hours at room temperature.

    • Filtration: Filter the solution through a filter plate to remove any precipitated compound.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS against a standard curve.[7]

  • Protocol: Thermodynamic (Equilibrium) Solubility

    • Sample Prep: Add an excess of solid compound (powder) to a vial containing the aqueous buffer. Ensure enough solid is present that some remains undissolved.

    • Incubation: Shake the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filtration/Separation: Filter the suspension through a sub-micron filter to remove all undissolved solid.

    • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate by HPLC-UV. This concentration is the thermodynamic solubility.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, crystallinity, and thermal stability.[18][19][20]

  • Objective: To determine the melting point (Tm), heat of fusion (ΔHfus), and decomposition temperature (Td).

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC/TGA pan.

    • TGA Analysis: Place the pan in the TGA instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 400 °C). Record the mass loss as a function of temperature. This will identify decomposition temperatures and loss of any residual solvent or water.

    • DSC Analysis: Place a separate pan in the DSC instrument. Heat the sample under nitrogen at the same rate (10 °C/min). Record the heat flow.

    • Data Analysis:

      • Melting Point (Tm): The DSC thermogram will show an endothermic peak. The onset or peak temperature is reported as the melting point. A sharp peak indicates a pure, crystalline solid.

      • Decomposition (Td): The TGA curve will show a sharp drop in mass where the compound begins to decompose.

Chiral Purity and Separation
  • Objective: To confirm the compound is the desired (S)-enantiomer and determine the enantiomeric excess (e.e.).

  • Methodology: Developing a chiral HPLC method is an empirical process of screening columns and mobile phases.[21][22]

    • Column Screening: The most effective chiral stationary phases (CSPs) for amino alcohols are often polysaccharide-based (e.g., derivatized cellulose or amylose). Screen several different CSPs.

    • Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., Hexane/Ethanol or Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol).

    • Additives: For basic compounds like this, it is crucial to add a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase to prevent peak tailing and improve resolution.

    • Optimization: Once partial separation is observed, optimize the ratio of the mobile phase components and the flow rate to achieve baseline resolution (Rs > 1.5).

    • Quantification: If both enantiomers are available (e.g., from a racemic synthesis), their identity can be confirmed. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Conclusion

While (3S)-3-Amino-3-(6-quinolyl)propan-1-ol remains an uncharacterized molecule in the public domain, this guide provides the necessary foundation for its comprehensive investigation. The predicted physicochemical profile suggests a dually basic, moderately lipophilic compound whose behavior in aqueous solution will be highly pH-dependent. By systematically applying the detailed analytical protocols contained herein—from identity confirmation to the determination of pKa, LogD, solubility, thermal properties, and chiral purity—researchers can generate the high-quality, reliable data essential for advancing drug discovery programs, creating novel materials, or contributing fundamental chemical knowledge to the scientific community.

References

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Asif, M. (2014). Quinoline: A versatile heterocyclic. Journal of Pharmacy and Bioallied Sciences, 6(3), 154-162.
  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Quinoline (FDB011854). Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • lookchem. (n.d.). Cas 91-22-5, Quinoline. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Simaels, J., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. [PDF].
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 13(11), 1795-1804.
  • Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Yu, J., et al. (2016).
  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Fleming Polymer Testing. (n.d.). Differential Scanning Calorimetry & Thermo-Gravimetric Analysis. Retrieved from [Link]

  • Giron, D. (1995).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Introduction: The Significance of Chiral 3-Amino-3-Arylpropan-1-ol Scaffolds The (3S)-3-Amino-3-(6-quinolyl)propan-1-ol moiety represents a critical chiral building block in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Amino-3-Arylpropan-1-ol Scaffolds

The (3S)-3-Amino-3-(6-quinolyl)propan-1-ol moiety represents a critical chiral building block in medicinal chemistry and drug development. This structural motif, featuring a stereocenter at the C-3 position, is integral to the synthesis of a variety of pharmacologically active agents. The precise spatial arrangement of the amino and hydroxyl groups, in conjunction with the quinoline heterocycle, allows for specific interactions with biological targets, making enantiomerically pure forms of this compound highly valuable. Chiral amino alcohols are privileged structures due to their versatile functional groups and their prevalence in natural products and pharmaceuticals.[1] The quinoline ring system itself is a well-known pharmacophore, present in numerous drugs with a wide range of activities. Consequently, robust and efficient methods for the asymmetric synthesis of molecules like (3S)-3-Amino-3-(6-quinolyl)propan-1-ol are in high demand within the pharmaceutical industry.

These application notes provide a comprehensive, field-proven guide for the multi-step asymmetric synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol, designed for researchers, scientists, and drug development professionals. The described synthetic strategy is grounded in established, high-yield, and stereoselective transformations, with a focus on explaining the rationale behind key experimental choices.

Synthetic Strategy Overview

The presented synthesis is a four-step sequence commencing with the construction of a key β-keto ester intermediate, followed by a highly enantioselective reduction to establish the chiral center. Subsequent functional group manipulation with inversion of stereochemistry affords the desired amino ester, which is finally reduced to the target amino alcohol.

G cluster_0 Synthetic Workflow A 6-Cyanoquinoline B Ethyl 3-(6-quinolyl)-3-oxopropanoate A->B Step 1: Blaise Reaction C Ethyl (3R)-3-hydroxy-3-(6-quinolyl)propanoate B->C Step 2: Noyori Asymmetric Hydrogenation D Ethyl (3S)-3-azido-3-(6-quinolyl)propanoate C->D Step 3a: Mitsunobu Reaction E (3S)-3-Amino-3-(6-quinolyl)propan-1-ol D->E Step 3b & 4: Concurrent Azide and Ester Reduction

Caption: Overall synthetic workflow for (3S)-3-Amino-3-(6-quinolyl)propan-1-ol.

Part 1: Synthesis of Ethyl 3-(6-quinolyl)-3-oxopropanoate via Blaise Reaction

The initial step involves the formation of the carbon backbone through a Blaise reaction. This reaction utilizes an organozinc intermediate derived from an α-haloester to perform a nucleophilic addition to a nitrile.[2][3][4][5] This method is particularly effective for converting nitriles into β-keto esters, providing a direct route to our key intermediate.[2][3][6]

Causality of Experimental Choices:
  • Zinc Activation: The use of activated zinc is crucial for the efficient formation of the organozinc reagent (a Reformatsky-type reagent). Activation, typically with iodine or 1,2-dibromoethane, removes the passivating oxide layer from the zinc surface.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it effectively solvates the organozinc intermediate, promoting its reactivity while being relatively inert to the reaction conditions.

  • Hydrolysis: The reaction is worked up with a mild acid to hydrolyze the intermediate imine to the desired ketone.

Protocol 1: Blaise Reaction

Materials:

  • 6-Cyanoquinoline

  • Ethyl bromoacetate

  • Activated Zinc powder

  • Iodine (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc powder (1.5 equivalents) and a crystal of iodine.

  • Add a small amount of anhydrous THF and gently heat to initiate zinc activation, as evidenced by the disappearance of the iodine color.

  • Add a solution of 6-cyanoquinoline (1.0 equivalent) in anhydrous THF to the flask.

  • Add a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel to the gently refluxing suspension.

  • After the addition is complete, maintain the reflux for an additional 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-(6-quinolyl)-3-oxopropanoate.

Part 2: Asymmetric Hydrogenation of Ethyl 3-(6-quinolyl)-3-oxopropanoate

This is the key stereochemistry-determining step, employing a Noyori-type asymmetric hydrogenation. This reaction utilizes a chiral Ruthenium-BINAP catalyst to achieve highly enantioselective reduction of the β-keto group to a β-hydroxy group.[1][7][8][9] The (R)-BINAP ligand will stereoselectively deliver hydride to one face of the ketone, yielding the (R)-hydroxy ester.

Causality of Experimental Choices:
  • Catalyst: The Ru(II)-BINAP complex is a highly effective and well-studied catalyst for the asymmetric hydrogenation of β-keto esters, consistently providing high yields and enantioselectivities.[7][10][11][12] The choice of the (R)-BINAP enantiomer is critical to obtain the desired (R)-configuration of the resulting alcohol.

  • Solvent: Ethanol or methanol are commonly used solvents as they are capable of dissolving both the substrate and the catalyst, and they can participate in the catalytic cycle.

  • Hydrogen Pressure: While this reaction can be run at high pressure, moderate pressures (4-10 atm) are often sufficient to achieve good conversion rates without requiring specialized high-pressure reactors.[1]

Protocol 2: Noyori Asymmetric Hydrogenation

Materials:

  • Ethyl 3-(6-quinolyl)-3-oxopropanoate

  • [RuCl₂( (R)-BINAP )]₂·NEt₃ complex (or generated in situ)

  • Anhydrous, degassed Ethanol

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure hydrogenation vessel, add ethyl 3-(6-quinolyl)-3-oxopropanoate (1.0 equivalent) and the [RuCl₂( (R)-BINAP )]₂·NEt₃ catalyst (0.005-0.01 equivalents).

  • Purge the vessel with nitrogen, then add anhydrous, degassed ethanol.

  • Pressurize the vessel with hydrogen gas to 4-10 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl (3R)-3-hydroxy-3-(6-quinolyl)propanoate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 3: Conversion of Hydroxyl to Amino Group with Stereochemical Inversion

To obtain the desired (S)-amino configuration from the (R)-hydroxy intermediate, a nucleophilic substitution with inversion of stereochemistry is required. A Mitsunobu reaction is an excellent choice for this transformation, followed by reduction of the introduced azide functionality.

Causality of Experimental Choices:
  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including azides, with predictable inversion of stereochemistry. Diphenylphosphoryl azide (DPPA) is a safe and effective source of the azide nucleophile.

  • Reducing Agent: The subsequent reduction of the azide and the ester can be accomplished in a single step using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[13][14][15][16]

Protocol 3: Mitsunobu Reaction and Reduction

Materials:

  • Ethyl (3R)-3-hydroxy-3-(6-quinolyl)propanoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Rochelle's salt (potassium sodium tartrate) solution

Procedure:

3a. Mitsunobu Reaction (Azide Formation)

  • Dissolve ethyl (3R)-3-hydroxy-3-(6-quinolyl)propanoate (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • After stirring for 15 minutes, add diphenylphosphoryl azide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate ethyl (3S)-3-azido-3-(6-quinolyl)propanoate.

3b & 4. Concurrent Azide and Ester Reduction

  • In a separate flame-dried, three-necked flask under nitrogen, prepare a suspension of LiAlH₄ (3.0-4.0 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0°C.

  • Add a solution of ethyl (3S)-3-azido-3-(6-quinolyl)propanoate (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.

  • Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting solids and wash thoroughly with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, possibly with a small amount of triethylamine) to afford (3S)-3-Amino-3-(6-quinolyl)propan-1-ol.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected YieldExpected ee/d.r.
1 Blaise Reaction6-Cyanoquinoline, Et-bromoacetate, ZnTHFReflux2-360-75%N/A
2 Asymmetric Hydrogenation[RuCl₂( (R)-BINAP )]₂, H₂EthanolRT12-24>90%>98% ee
3a Mitsunobu ReactionPPh₃, DIAD, DPPATHF0 to RT12-1670-85%>98% d.r. (inversion)
3b&4 LAH ReductionLiAlH₄Diethyl EtherReflux4-680-90%>98% ee
Characterization of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, as well as a multiplet for the C3 proton, and multiplets for the two methylene groups of the propanol chain.

  • ¹³C NMR: The carbon NMR will show the corresponding signals for all unique carbon atoms in the molecule.

  • Chiral HPLC: The enantiomeric excess of the final product should be determined using a chiral stationary phase column (e.g., a polysaccharide-based column) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol with a basic additive like diethylamine).[17]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

G cluster_1 Key Stereochemical Step: Noyori Hydrogenation Keto Ethyl 3-(6-quinolyl)-3-oxopropanoate Prochiral Ketone TransitionState Diastereomeric Transition State Keto->TransitionState Catalyst {[Ru(II)-(R)-BINAP]-H|Chiral Hydride Source} Catalyst->TransitionState Face-selective Hydride Delivery Hydroxy (3R)-3-hydroxy-3-(6-quinolyl)propanoate (R)-Alcohol TransitionState->Hydroxy

Caption: Mechanism of stereoselectivity in the Noyori asymmetric hydrogenation.

Conclusion

The synthetic route detailed in these application notes provides a reliable and highly stereoselective method for the preparation of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol. By employing a Blaise reaction to construct the carbon framework, a Noyori asymmetric hydrogenation to set the initial stereocenter, and a Mitsunobu reaction for stereochemical inversion, this protocol offers a robust pathway to this valuable chiral building block. The provided step-by-step procedures and explanations for experimental choices are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • Noyori, R., et al. (1994). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Journal of the American Chemical Society, 116(21), 9779-9780. [Link]

  • Kitamura, M., Ohkuma, T., Inoue, S., Sayo, N., Kumobayashi, H., Akutagawa, S., Ohta, T., Takaya, H., & Noyori, R. (1988). Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 110(2), 629-631. [Link]

  • Noyori, R. (1993). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]

  • Chen, Y., et al. (2019). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 39(1), 44-58. [Link]

  • Organic Syntheses. (1993). Reduction of L-Valine to L-Valinol: (S)-(+)-2-Amino-3-methyl-1-butanol. Org. Synth. 71, 1. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Kong, S., et al. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry, 35(11), 1735-1740. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

  • Google Patents. (2007). Preparation of ethyl-3'-[((7-chloro-2-quinolinyl)ethenyl)
  • Wikipedia. (n.d.). Blaise reaction. [Link]

  • Frueh, L. (n.d.). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. [Link]

  • The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). [Link]

  • Organic Chemistry Portal. (n.d.). Blaise Reaction. [Link]

  • ResearchGate. (2025). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]

  • SynArchive. (n.d.). Blaise Reaction. [Link]

  • Zhou, H., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(14), 2262-2265. [Link]

  • Pondicherry University. (n.d.). Synthetic Applications of the Blaise Reaction. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Abstract This technical guide provides detailed protocols for the analytical quantification and chiral purity assessment of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, a key chiral intermediate in pharmaceutical synthesis. G...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the analytical quantification and chiral purity assessment of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, a key chiral intermediate in pharmaceutical synthesis. Given the compound's structural features—a UV-active quinoline ring, a basic primary amine, a polar alcohol, and a stereocenter—robust and specific analytical methods are paramount for quality control. We present two distinct HPLC methods: 1) A Reversed-Phase HPLC (RP-HPLC) method for the determination of chemical purity and assay, and 2) A Chiral HPLC method for the accurate quantification of enantiomeric purity. The rationale behind method development choices, detailed step-by-step protocols, and guidelines for method validation based on ICH standards are discussed to ensure scientific integrity and reliable implementation in a research or GMP environment.

Part 1: Achiral Assay and Purity Determination by Reversed-Phase HPLC

Principle and Method Development Rationale

The primary objective of this method is to separate the target analyte, (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, from potential process-related impurities and degradation products. A reversed-phase HPLC method is the industry standard for this purpose due to its versatility and robustness.[1]

  • Column Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides effective retention for the moderately nonpolar quinoline moiety.

  • Mobile Phase Strategy: The analyte possesses a primary amine (pKa ~9-10), which can interact with residual acidic silanols on the silica backbone of the column, leading to poor peak tailing. To ensure a consistent charge state and mitigate these interactions, the mobile phase pH is controlled using a phosphate buffer. A pH of around 7.0 is selected to keep the primary amine protonated (as -NH3+) while minimizing the potential for silica dissolution that can occur at higher pH values. Acetonitrile is used as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The quinoline ring system contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal detection wavelength, which is typically near the absorbance maximum (λmax) of the quinoline ring, around 230 nm or 280 nm, to maximize sensitivity.

Detailed Experimental Protocol: RP-HPLC

A. Reagents and Materials

  • (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Reference Standard

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (KH₂PO₄), ACS Grade

  • Dibasic Sodium Phosphate (Na₂HPO₄), ACS Grade

  • Phosphoric Acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

B. Instrument and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 230 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)

C. Solution Preparation

  • Mobile Phase A (Buffer): Dissolve appropriate amounts of phosphate salts in deionized water to achieve a 25 mM solution. Adjust pH to 7.0 ± 0.05 with phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer & Acetonitrile) H1 Equilibrate System with Mobile Phase P1->H1 P2 Prepare Diluent (Water:ACN 80:20) P4 Dissolve and Dilute to final concentration (0.5 mg/mL) P2->P4 P3 Accurately weigh Reference Standard & Sample P3->P4 H3 Inject Blank (Diluent), Standard, and Sample Solutions P4->H3 H2 Perform System Suitability (SST) Injections (n=5) H1->H2 H2->H3 H4 Acquire Chromatographic Data (PDA @ 230 nm) H3->H4 D1 Integrate Peaks H4->D1 D2 Verify SST Criteria Met (Tailing Factor, RSD) D1->D2 D3 Calculate Assay vs. Standard & Impurity Profile (% Area) D1->D3

Caption: Workflow for Achiral Purity and Assay Analysis.

Method Validation Summary (ICH Q2(R1))

All analytical methods intended for quality control must be validated to ensure they are suitable for their intended purpose.[2][3] The following table summarizes typical acceptance criteria for the validation of an HPLC assay and purity method.[4][5]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.999. No interference from blank at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision Repeatability: To show precision over a short interval. Intermediate Precision: To show precision within-laboratory variations.Repeatability: RSD ≤ 1.0% for assay (n=6). Intermediate: RSD ≤ 2.0% (different day/analyst).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10. Precision (RSD) at LOQ concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), or pH (±0.2 units) are varied.

Part 2: Enantiomeric Purity by Chiral HPLC

Principle and Method Development Rationale

For chiral molecules in pharmaceutical development, the stereoisomeric composition is a critical quality attribute. An enantioselective HPLC method is required to separate and quantify the desired (3S)-enantiomer from its undesired (3R)-enantiomer.

  • Column Selection: The separation of enantiomers requires a Chiral Stationary Phase (CSP).[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly versatile and often successful for separating a wide range of chiral compounds, including those with amino and alcohol functional groups. A column like the Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H would be an excellent starting point. These CSPs separate enantiomers based on the formation of transient diastereomeric complexes involving hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase Strategy: Chiral separations on polysaccharide CSPs are typically achieved using normal-phase, polar organic, or reversed-phase modes. A normal-phase mode (e.g., Hexane/Isopropanol) often provides the best selectivity. The basicity of the analyte's amino group necessitates the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase. This additive competitively binds to acidic sites on the silica support and improves peak shape and reproducibility dramatically.

  • Detection: As with the achiral method, UV detection at 230 nm is appropriate.

Detailed Experimental Protocol: Chiral HPLC

A. Reagents and Materials

  • (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Sample

  • Racemic (3R/3S)-3-Amino-3-(6-quinolyl)propan-1-OL (for method development/resolution check)

  • n-Hexane (HPLC Grade)

  • Ethanol (200 Proof, HPLC Grade)

  • Diethylamine (DEA), HPLC Grade

B. Instrument and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column Daicel CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 230 nm
Injection Volume 10 µL
Diluent Ethanol

C. Solution Preparation

  • Mobile Phase: Carefully mix 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of Diethylamine. Mix well and degas.

  • Resolution Solution (Racemic, 0.5 mg/mL): Accurately weigh ~5 mg of the racemic standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol. This is used to confirm the identity and resolution of the two enantiomer peaks.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the (3S)-enantiomer sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol.

Mechanism of Chiral Separation Diagram

Caption: Conceptual model of enantiomer separation on a CSP.

Validation of the Chiral Method

Validation for a chiral method focuses on its ability to quantify the minor enantiomer in the presence of the major one.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate separation of the two enantiomers from each other and any achiral impurities.Baseline resolution (Rs) between enantiomer peaks ≥ 1.5.
Limit of Quantitation (LOQ) To determine the lowest level of the undesired enantiomer that can be reliably measured.Typically validated at the specification limit (e.g., 0.1%). S/N ratio ≥ 10.
Precision (at LOQ) To demonstrate the precision of quantifying the undesired enantiomer at its limit.RSD ≤ 15% for injections of a sample spiked with the undesired enantiomer at the LOQ level.
Linearity To show the detector response is linear for the undesired enantiomer.r² ≥ 0.99 over a range from LOQ to ~1.0% of the nominal sample concentration.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (N/A). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. [Link]

  • ScienceDirect. (N/A). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • SciSpace. (N/A). Synthesis of derivatives of quinoline. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • PubMed. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]

  • Phenomenex. (N/A). Chiral HPLC Separations. [Link]

Sources

Method

A Robust GC-MS Method for the Quantitative Analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL via Silylation Derivatization

An Application Note for the Gas Chromatography Analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Abstract This application note presents a detailed, validated protocol for the quantitative analysis of (3S)-3-Amino-3-(6-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Gas Chromatography Analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, a key chiral intermediate in pharmaceutical synthesis. Due to the compound's high polarity and low volatility stemming from its primary amine and primary alcohol functional groups, direct analysis by gas chromatography (GC) results in poor chromatographic performance. To overcome this challenge, a robust derivatization strategy is employed. This method details a complete workflow, including sample preparation, silylation derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides optimized instrumental parameters and discusses method validation characteristics, including specificity, linearity, accuracy, and precision, in accordance with ICH guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the drug development and pharmaceutical manufacturing sectors.

Introduction and Scientific Rationale

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL is a chiral building block whose purity and precise quantification are critical in the synthesis of various biologically active molecules. Quinolines are a significant class of N-based heterocyclic compounds known for a broad spectrum of biological activities and are core structures in many pharmaceuticals.[1] The analytical control of such intermediates is a cornerstone of modern pharmaceutical quality control.[2]

Gas chromatography (GC) is a powerful and widely used analytical technique in the pharmaceutical industry, valued for its high sensitivity and resolving power, especially for volatile and semi-volatile compounds.[2][3] However, compounds like (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, which contain polar functional groups (-NH2 and -OH), exhibit strong intermolecular hydrogen bonding. This leads to low volatility and poor thermal stability, making them unsuitable for direct GC analysis.[4][5] Direct injection often results in significant peak tailing, poor sensitivity, and potential on-column degradation.

To render the analyte "GC-amenable," a chemical modification step known as derivatization is necessary.[6][7] This process converts the polar, active hydrogen sites into less polar, more volatile, and more thermally stable functional groups.[4] Silylation is one of the most common and effective derivatization techniques in GC, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[7] The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is highly effective for derivatizing both alcohols and amines.[6] The reaction converts the primary amine and alcohol into their respective TMS-ether and TMS-amine derivatives, which exhibit excellent chromatographic behavior.

This guide provides a comprehensive, self-validating protocol for the analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, leveraging silylation to ensure accurate and reproducible results suitable for a regulated drug development environment.

Experimental Methodology

Causality Behind Experimental Choices
  • Derivatization Agent: BSTFA with 1% TMCS was selected for its high silylating potential. It efficiently reacts with both the alcohol and amine functional groups present in the analyte to form a stable di-TMS derivative.[4][6] This dual derivatization is critical for eliminating all active sites, ensuring a symmetrical peak shape and preventing analyte adsorption within the GC system.[4]

  • GC Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is chosen. After derivatization, the analyte becomes significantly less polar, making a non-polar column ideal for achieving sharp peaks and good resolution from potential impurities.[8]

  • Detector: A Mass Spectrometer (MS) is used for detection. GC-MS provides not only sensitive quantification but also definitive structural confirmation based on the mass spectrum of the derivatized analyte.[2][9] This is particularly valuable for impurity profiling and stability testing during drug development.[2]

Reagents and Materials
  • (3S)-3-Amino-3-(6-quinolyl)propan-1-OL reference standard (purity ≥98%)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas, high purity

  • Helium (carrier gas), ultra-high purity (99.999%)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with:

  • Split/Splitless Inlet

  • Capillary GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% Phenyl-Methylpolysiloxane (or equivalent)

  • Mass Spectrometer Detector (capable of electron ionization and scanning/SIM modes)

  • Data acquisition and processing software

Detailed Protocols

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10.0 mg of the (3S)-3-Amino-3-(6-quinolyl)propan-1-OL reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with methanol.

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample (e.g., 10 mg) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilution may be necessary to bring the concentration within the calibration range.

Derivatization Protocol
  • Transfer 100 µL of each standard solution or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature. It is critical to remove all methanol, as it can interfere with the derivatization reaction.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Immediately cap the vial tightly.

  • Heat the reaction mixture in a heating block or oven at 75°C for 45 minutes to ensure complete derivatization.[4]

  • Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample / Reference Standard dissolve Dissolve in Methanol (Volumetric Flask) weigh->dissolve aliquot Transfer 100 µL Aliquot to GC Vial dissolve->aliquot dry Evaporate to Dryness (Nitrogen Stream) aliquot->dry reconstitute Add 100 µL Anhydrous Solvent dry->reconstitute Begin Derivatization add_bstfa Add 100 µL BSTFA + 1% TMCS reconstitute->add_bstfa heat Cap and Heat (75°C, 45 min) add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS System cool->inject Ready for Analysis separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (Scan/SIM) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL.

GC-MS Instrumental Parameters
ParameterSettingRationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature270 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven ProgramInitial: 150°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 minThe initial hold focuses the analytes, while the ramp effectively separates components based on boiling point.
Injection Volume1.0 µLStandard volume for capillary GC.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature to maintain ion source cleanliness and performance.
Quadrupole Temp.150 °CStandard temperature for mass analyzer stability.
Acquisition ModeFull Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan provides qualitative data, while SIM mode significantly increases sensitivity for quantification.[9]
SIM IonsTo be determined from the full scan spectrum of the di-TMS derivative (e.g., molecular ion, base peak)Monitoring specific ions reduces noise and improves the signal-to-noise ratio.

Results, Validation, and System Suitability

Expected Chromatographic and Spectral Results

The derivatization process replaces the two active hydrogens on the amine and alcohol groups with TMS groups, resulting in (3S)-3-(trimethylsilylamino)-3-(6-quinolyl)-1-(trimethylsilyloxy)propane. This di-TMS derivative will be significantly less polar and more volatile, eluting from the GC column as a sharp, symmetrical peak. The mass spectrum under EI conditions is expected to show a characteristic molecular ion (M+) and distinct fragmentation patterns corresponding to the loss of methyl groups (-15 amu) and the TMS moieties, which can be used for unambiguous identification.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11] The following parameters are critical for a quantitative impurity or assay method.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free of interference from excipients, impurities, or degradation products. Peak purity > 99%.To ensure the signal measured is only from the analyte of interest.[10]
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.To demonstrate a proportional relationship between analyte concentration and detector response.[12]
Range 80-120% of the test concentration for assay; Reporting threshold to 120% of specification for impurities.[10]The concentration interval where the method is linear, accurate, and precise.
Accuracy Mean recovery of 98.0% - 102.0% for assay; 80.0% - 120.0% for impurities at low levels.To assess the closeness of the experimental value to the true value.[10]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities at the quantitation limit.To measure the method's consistency with repeated analyses on the same sample under the same conditions.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; Precision (%RSD) meets requirements at this concentration.The lowest concentration that can be measured with acceptable accuracy and precision.[13]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest concentration that can be reliably detected but not necessarily quantified.[13]

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL by GC-MS. The mandatory chemical derivatization step, using BSTFA with a TMCS catalyst, successfully overcomes the challenges associated with the analyte's high polarity and low volatility. This allows for excellent chromatographic performance, characterized by sharp, symmetrical peaks and high sensitivity. The use of mass spectrometric detection ensures high specificity and allows for positive identification of the analyte. When fully validated, this method is highly suitable for quality control, stability testing, and impurity profiling in a regulated pharmaceutical environment, ensuring the quality and consistency of drug substances and products.[2][3]

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

  • Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.

  • Agilent Technologies, Inc. Amino-alcohols Analysis of amino-alcohols, C3-C5.

  • MilliporeSigma. The Use of Derivatization Reagents for Gas Chromatography (GC).

  • O'Brien, K. A., et al. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry, 2001.

  • Wang, C., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 2005.

  • Agilent Technologies, Inc. Amino alcohols, C2 - C5.

  • Chemistry LibreTexts. Derivatization.

  • Widner, B., et al. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 2021.

  • Knight, H. S. Gas-Liquid Chromatography of Hydroxyl and Amino Compounds. Production of Symmetrical Peaks. Analytical Chemistry, 1958.

  • Agilent Technologies, Inc. Amino alcohols Analysis of ethanol amines.

  • Schurig, V. Chiral stationary phases and applications in gas chromatography. Molecules, 2022.

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

  • Bailey, Z. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 2024.

  • Kumar, A., et al. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Scientific Reports, 2020.

  • DeRoco, A. C., et al. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks, 2018.

  • Borman, P. GC-MS applications in pharmaceutical analysis. Pharmaceutical Technology, 2017.

  • Ren, Y., et al. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate, 2020.

  • Pusalau, B., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Agricultural and Food Chemistry, 2015.

  • Agilent Technologies, Inc. Gas Chromatography/ Mass Spectrometry Fundamentals.

  • Supelco. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.

  • Ren, Y., et al. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences, 2023.

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.

  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.

  • Phenomenex. Chiral HPLC Column.

  • Chrom Tech. Unveiling the Power of Chiral GC Columns.

  • Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.

  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Application

Application Note &amp; Protocols: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL as a Promising Scaffold in Anticancer Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of pharmacological activities.[1] Quinoline derivatives, in particular, hav...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of pharmacological activities.[1] Quinoline derivatives, in particular, have emerged as a privileged class of compounds in oncology, with many exhibiting potent anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][3] This document provides a comprehensive guide for researchers exploring the therapeutic potential of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL , a chiral amino alcohol derivative of quinoline. We present detailed protocols for the initial stages of in vitro evaluation, including cytotoxicity screening, apoptosis induction analysis, and strategies for preliminary mechanism of action (MoA) studies. The methodologies are designed to be robust and self-validating, providing a solid foundation for advancing promising compounds through the drug discovery pipeline.

Introduction: The Rationale for Investigating (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Quinoline and its analogues have been extensively investigated for their roles in inhibiting key enzymes and processes crucial for cancer cell survival, such as tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] The structure of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL is of significant interest for several reasons:

  • The Quinoline Core: This bicyclic aromatic system is known to intercalate with DNA and inhibit enzymes like topoisomerase, interfering with DNA replication and repair in cancer cells.[2]

  • Chiral Amino Group: The stereospecific amine at the (3S) position provides a key interaction point for forming hydrogen bonds with biological targets, potentially driving potency and selectivity.

  • Propan-1-ol Side Chain: The flexible hydroxyl-containing side chain can enhance solubility and offers an additional site for hydrogen bonding, which can be critical for target engagement and optimizing pharmacokinetic properties.

Given these structural features, (3S)-3-Amino-3-(6-quinolyl)propan-1-OL represents a compelling candidate for screening as a novel anticancer agent. This guide outlines a logical, stepwise workflow for its initial preclinical evaluation.

Overall Experimental Workflow

The initial in vitro assessment of a novel compound follows a hierarchical screening cascade. This approach is designed to efficiently identify potent compounds and elucidate their mechanisms of action while conserving resources.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Mechanism of Action (MoA) Studies A Protocol 1: In Vitro Cytotoxicity (XTT/MTT Assay on Cancer Panel) B Data Analysis: Calculate IC50 Values A->B C Protocol 2: Apoptosis Induction (Annexin V/PI Staining) B->C If IC50 < 10 µM D Confirmation Assays: Caspase Activity, TUNEL C->D E Protocol 3: Target Identification (e.g., Kinase Profiling) D->E If Apoptosis Confirmed F Target Validation (e.g., Western Blot, CRISPR) E->F G G F->G Lead Optimization

Caption: High-level workflow for the in vitro evaluation of novel anticancer compounds.

Physicochemical Properties

A preliminary understanding of the compound's properties is essential for designing experiments, particularly for preparing stock solutions and understanding potential liabilities.

Table 1: Physicochemical Characteristics of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Property Value Method/Note
Molecular Formula C₁₂H₁₄N₂O ---
Molecular Weight 202.25 g/mol ---
Appearance To be determined Visual Inspection
Solubility To be determined Experimental (e.g., in DMSO, PBS)
Purity >95% recommended HPLC, NMR

| logP | To be determined | Calculated or Experimental |

Note: All properties other than formula and weight should be determined experimentally before commencing biological assays.

Protocol 1: In Vitro Cytotoxicity Screening (XTT Assay)

A. Scientific Rationale

The initial step in evaluating an anticancer compound is to determine its ability to inhibit the growth of cancer cells.[6][7] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method to quantify cell viability.[8] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the water-soluble XTT salt to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8][9] This assay is preferred over the older MTT assay as it does not require a separate solubilization step, streamlining the process.[8]

B. Materials

  • Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[10]

  • (3S)-3-Amino-3-(6-quinolyl)propan-1-OL (test compound)

  • Doxorubicin or Paclitaxel (positive control)

  • DMSO (vehicle control)

  • XTT Cell Viability Assay Kit

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm)

C. Step-by-Step Methodology

  • Cell Seeding:

    • Culture chosen cancer cell lines to ~80% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Prepare the positive control similarly.

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • XTT Assay Execution:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.[8]

    • Add 50 µL of the activated XTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, protecting it from light.

    • Gently shake the plate to ensure a homogenous distribution of the color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 450-500 nm.[8] Use a reference wavelength of 630-690 nm to reduce background noise.

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

D. Expected Results & Interpretation

The output will be IC₅₀ values for the test compound against various cell lines. A potent compound is generally considered to have an IC₅₀ value in the low micromolar or nanomolar range.

Table 2: Example Cytotoxicity Data Presentation

Cell Line Tissue of Origin Test Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1
HCT-116 Colon Carcinoma Experimental Value 0.5 ± 0.07

| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |

Interpretation: If the compound shows potent activity (e.g., IC₅₀ < 10 µM) against one or more cell lines, it is considered a "hit" and warrants further investigation into its mechanism of action, starting with apoptosis analysis.

Protocol 2: Analysis of Apoptosis Induction by Annexin V/PI Staining

A. Scientific Rationale

A primary goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells.[3][10] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, by using both stains, we can distinguish between:

  • Live cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)

B. Materials

  • Cancer cell line that showed high sensitivity in Protocol 1

  • 6-well plates

  • Test compound and controls (as in Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

C. Step-by-Step Methodology

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control well.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. This is critical to ensure all apoptotic cells are collected.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for propidium iodide.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).

D. Trustworthiness & Confirmation

To validate that cell death is occurring through apoptosis, it is crucial to use a secondary, mechanistically distinct assay.[11]

  • Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorometric assay (e.g., Caspase-Glo® 3/7 Assay).[11] An increase in caspase-3/7 activity is a hallmark of apoptosis.

  • TUNEL Assay: For late-stage apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, another key apoptotic event.[12][13]

Protocol 3: Preliminary Target Identification & MoA Exploration

A. Scientific Rationale

Once a compound is confirmed to induce apoptosis, the next critical step is to identify its molecular target.[14][15] This is fundamental to understanding its mechanism of action and for rational lead optimization.[16] Many quinoline derivatives function as kinase inhibitors.[4][17] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. Therefore, a kinase profiling screen is a logical first step.

G cluster_0 Hypothetical Kinase-Mediated Apoptosis Pathway Drug (3S)-3-Amino-3- (6-quinolyl)propan-1-OL Kinase Target Kinase (e.g., Pim-1, Src) Drug->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Substrate_P Phosphorylated Substrate (Active) Substrate->Substrate_P AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Substrate_P->AntiApoptotic Promotes Caspase Caspase Activation AntiApoptotic->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism: Inhibition of a pro-survival kinase leading to apoptosis.

B. Recommended Approach: Kinase Profiling

  • Assay Type: Engage a contract research organization (CRO) or use an in-house platform to perform a kinase panel screen. These services typically test the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel. The result is typically expressed as "% Inhibition" at the tested concentration.

  • Interpretation:

    • Identify "primary hits" – kinases that are inhibited by >50% or >90%, depending on the desired stringency.

    • If multiple hits are found, this may indicate a multi-targeted agent. If one or a few related kinases are strongly inhibited, this suggests a more selective mechanism.

    • Follow-up with dose-response assays for the primary hits to determine their IC₅₀ values for target inhibition.

C. Target Validation

Once a putative kinase target is identified (e.g., "Kinase X"), it must be validated in the cellular context.

  • Western Blot Analysis: Treat sensitive cells with the compound and probe for the phosphorylation status of a known downstream substrate of Kinase X. A decrease in the phosphorylated substrate would confirm that the compound is engaging the target in cells.

  • Advanced Methods: For rigorous validation, techniques like CRISPR/Cas9 can be used to knock out the target kinase.[14] If the knockout cells become resistant to the compound, it provides strong evidence that the kinase is the relevant target.[14]

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial in vitro characterization of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL. By systematically assessing cytotoxicity, confirming the induction of apoptosis, and undertaking preliminary MoA studies, researchers can build a comprehensive data package. Positive results from this cascade would justify advancing the compound to more complex studies, including:

  • Cell cycle analysis to determine if the compound causes arrest at specific checkpoints.

  • Pharmacokinetic (ADME) profiling to assess its drug-like properties.

  • In vivo efficacy studies in relevant animal models of cancer.

This structured approach ensures that decisions are data-driven, enabling the efficient identification and development of novel quinoline-based anticancer agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (n.d.). Benchchem.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Revvity.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - UK.
  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022). Inorganic and Nano-Metal Chemistry.
  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Fisher Scientific.
  • Target Identification and Validation. (n.d.). Creative Bioarray.
  • Target Identification and Validation in Drug Discovery: The Role of Proteomics. (2005). Current Opinion in Chemical Biology.
  • Target Discovery: Identification and Validation. (n.d.). Bio-Rad.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Molecules.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Apoptosis Assays. (n.d.). Promega Corporation.
  • Apoptosis – what assay should I use? (2025, August 5). BMG Labtech.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Apoptosis Assays. (n.d.). MilliporeSigma.
  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio.
  • Preclinical and clinical screening of anticancer drugs. (n.d.). Slideshare.
  • TUNEL Assays. (2025, October 23). AAT Bioquest.
  • Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? (2020). International Journal of Molecular Sciences.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

Sources

Method

Advanced Protocol: Derivatization of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol

Part 1: Executive Summary & Chemical Strategy The molecule (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a high-value chiral building block often employed in the synthesis of kinase inhibitors and other heterocyclic pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

The molecule (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a high-value chiral building block often employed in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. Its dual functionality—a primary aliphatic amine and a primary alcohol—combined with the basic, lipophilic quinoline core, presents unique analytical challenges.

The Derivatization Logic

Direct analysis of this amino alcohol is complicated by:

  • Lack of UV Specificity: While the quinoline ring is UV-active, it overlaps with many matrix components.

  • Chiral Integrity: Verifying the (3S) enantiomeric excess (ee) is critical for regulatory compliance.

  • Polarity: The free amine causes peak tailing on standard C18 columns due to silanol interactions.

This guide details three distinct protocols to address these needs:

  • Protocol A (Chiral Purity): Diastereomeric derivatization using Marfey’s Reagent (FDAA) to resolve enantiomers on achiral columns.

  • Protocol B (Trace Quantitation): Fluorescent tagging using AQC (AccQ-Tag) for femtomole-level sensitivity in biological matrices.

  • Protocol C (Synthetic Protection): N-Boc protection for preparative scale-up.

Part 2: Protocol A — Chiral Purity Analysis (Marfey's Method)

Objective: Determine the Enantiomeric Excess (ee) of the (3S) isomer. Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form stable diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard C18 HPLC column, eliminating the need for expensive chiral columns.

Materials
  • Analyte: (3S)-3-Amino-3-(6-quinolyl)propan-1-ol (approx. 1 mg/mL in water or 50% acetone).

  • Reagent: Marfey’s Reagent (FDAA), 1% (w/v) in acetone.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO₃).[2]

  • Quench: 2 M Hydrochloric Acid (HCl).

  • Solvent: HPLC-grade Acetone and Acetonitrile (ACN).

Step-by-Step Procedure
  • Preparation:

    • Transfer 50 µL of the analyte solution (approx. 5 µmol) into a 1.5 mL amber microcentrifuge tube (Marfey's reagent is light-sensitive).

    • Add 100 µL of 1% FDAA solution (approx. 1.5x molar excess).

    • Add 20 µL of 1 M NaHCO₃ to adjust pH to ~8.5.

  • Reaction:

    • Vortex briefly (5 seconds).

    • Incubate at 40°C for 60 minutes in a heating block. Note: The quinoline ring is stable, but excessive heat (>60°C) may cause racemization of the reagent.

  • Quenching:

    • Remove from heat and cool to room temperature.

    • Add 10 µL of 2 M HCl to stop the reaction (pH should drop to ~2).

    • Dilute with 200 µL of 50% ACN/Water.

    • Filter through a 0.22 µm PTFE filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm (specific to the dinitrophenyl moiety).

    • Elution Order: The L-L diastereomer (S-analyte + L-Marfey) typically elutes before the D-L diastereomer (R-analyte + L-Marfey).

Data Visualization: Marfey's Workflow

MarfeysWorkflow Start Analyte Sample (Amine) Mix Add FDAA + NaHCO3 (pH 8.5) Start->Mix Prep Incubate Incubate 40°C, 60 min Mix->Incubate Derivatization Quench Quench 2M HCl Incubate->Quench Stop Analyze HPLC-UV (340 nm) Quench->Analyze Inject

Figure 1: Workflow for diastereomeric derivatization using Marfey's Reagent.

Part 3: Protocol B — High-Sensitivity Quantitation (AQC Method)

Objective: Trace analysis (PK/PD studies) or impurity profiling. Principle: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts almost instantaneously with primary and secondary amines to yield highly fluorescent urea derivatives. This method is superior to OPA because the derivatives are stable for weeks.

Materials
  • Reagent: AQC powder (reconstituted in ACN to 3 mg/mL).

  • Buffer: Borate Buffer (0.2 M, pH 8.8).

  • Equipment: HPLC with Fluorescence Detector (FLD) or Mass Spectrometer.

Step-by-Step Procedure
  • Buffer Prep:

    • Aliquot 70 µL of Borate Buffer into a derivatization vial.

  • Sample Addition:

    • Add 10 µL of the sample solution. Critical: Ensure the sample contains no primary amine buffers (e.g., Tris) which will compete.

  • Derivatization:

    • Add 20 µL of reconstituted AQC reagent.

    • Vortex immediately for 10 seconds.

    • Let stand at room temperature for 1 minute. (Optional: Heat at 55°C for 10 mins to ensure completion if steric hindrance is suspected, though unlikely for this primary amine).

  • Analysis:

    • Detection (FLD): Excitation 250 nm , Emission 395 nm .

    • Detection (MS): The derivative adds +170.06 Da to the molecular weight. Monitor [M+171]⁺ in ESI+.

Part 4: Protocol C — Synthetic Protection (N-Boc)

Objective: Protect the amine functionality for subsequent synthetic steps (e.g., oxidation of the alcohol).

Procedure
  • Dissolve 1.0 eq of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol in DCM (Dichloromethane).

  • Add 1.1 eq of Triethylamine (TEA) .

  • Cool to 0°C.

  • Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Wash with water, brine, dry over MgSO₄, and concentrate. The Boc-protected amine is usually a white solid/foam.

Part 5: Summary of Methods

FeatureMarfey's Method (Protocol A)AQC Method (Protocol B)N-Boc Protection (Protocol C)
Primary Goal Enantiomeric Purity (ee%)Trace QuantitationSynthetic Intermediate
Detection UV (340 nm)Fluorescence / MSNMR / TLC
Sensitivity NanomolarFemtomolarMillimolar (Bulk)
Stability Stable (48 hrs)Highly Stable (Weeks)Permanent (until acid deprotection)
Key Reagent FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)Boc₂O (Di-tert-butyl dicarbonate)
Decision Logic for Researchers

DecisionTree Start Start: (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Goal What is the analytical goal? Start->Goal Purity Check Chiral Purity (ee%) Goal->Purity Quant Quantify in Bio-Matrix Goal->Quant Synth Use in Synthesis Goal->Synth Marfey Protocol A: Marfey's Reagent (Creates Diastereomers) Purity->Marfey AQC Protocol B: AQC/AccQ-Tag (Fluorescent Tag) Quant->AQC Boc Protocol C: Boc Protection (Synthetic Masking) Synth->Boc

Figure 2: Decision matrix for selecting the appropriate derivatization protocol.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6] Link

  • Waters Corporation. (1993). AccQ[7]•Tag Chemistry Package Instruction Manual. (Standard industry protocol for AQC derivatization). Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters. Link

  • Sigma-Aldrich. Protocol for FDAA (Marfey's Reagent) Derivatization.Link

Sources

Application

Application Note: Cell-Based Assay Profiling of Chiral Quinoline Scaffolds

This application note details the experimental frameworks for utilizing (3S)-3-Amino-3-(6-quinolyl)propan-1-OL , a specialized chiral amino-alcohol fragment often employed in Fragment-Based Drug Discovery (FBDD) and as a...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental frameworks for utilizing (3S)-3-Amino-3-(6-quinolyl)propan-1-OL , a specialized chiral amino-alcohol fragment often employed in Fragment-Based Drug Discovery (FBDD) and as a high-value intermediate for kinase inhibitor synthesis.

Compound: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Classification: Chiral Fragment / Kinase Inhibitor Scaffold / Synthetic Intermediate Primary Application: Fragment-Based Screening, Cytotoxicity Profiling, and Off-Target Liability Assessment

Introduction & Mechanistic Context

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL represents a privileged scaffold in medicinal chemistry, combining a quinoline pharmacophore (common in kinase and DNA-binding agents) with a chiral amino-alcohol linker . In drug development, this molecule serves two critical roles:

  • Fragment Probe: As a low-molecular-weight ligand (Fragment) used to identify binding "hotspots" on target proteins (e.g., ATP-binding pockets of kinases like ROCK, Akt, or PKA) via weak interactions.

  • Chiral Building Block: A precursor for complex inhibitors. Cell-based validation of this intermediate is essential to ensure that the scaffold itself does not possess intrinsic cytotoxicity or off-target activity (e.g., hERG inhibition or phospholipidosis) before elaboration.

Critical Technical Consideration: The quinoline moiety is naturally fluorescent and basic. This application note addresses specific interference mitigation strategies for fluorescence-based assays.

Experimental Design & Preparation

Solubility & Stock Solution Management

The quinoline nitrogen and primary amine make this compound pH-sensitive. Improper solubilization can lead to micro-precipitation in buffered media, yielding false negatives in cell assays.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Stock Concentration: 100 mM (High concentration required for fragment screening).

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles (>3 cycles degrades the chiral center integrity).

Preparation Protocol:

  • Weigh 10 mg of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL.

  • Calculate DMSO volume:

    
    .
    
  • Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • QC Check: Dilute 1:100 in PBS (pH 7.4). Measure

    
    . If 
    
    
    
    , solubility is poor; add 1 equivalent of HCl to the stock to form the hydrochloride salt in situ.
Cell Culture Models

Select cell lines based on the intended target class of the final drug:

  • Kinase Targets (General): HEK293T (High transfection efficiency for target overexpression).

  • Cytotoxicity/Hepatotoxicity: HepG2 (Metabolic competence).

  • Fragment Screening: A549 or HeLa (Robust adherence for wash steps).

Core Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: As a fragment, this molecule likely binds targets with low affinity (


 in 

range). Traditional IC50 assays may miss this. CETSA detects binding by stabilizing the target protein against heat denaturation.*

Workflow:

  • Seeding: Seed HEK293T cells at

    
     cells/well in 6-well plates. Transfect with Target-Flag plasmid (e.g., ROCK1-Flag) if endogenous levels are low.
    
  • Treatment:

    • Treat cells with 50 µM (3S)-3-Amino-3-(6-quinolyl)propan-1-OL for 1 hour.

    • Control: 0.1% DMSO.

  • Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50 µL each).

    • Heat individual tubes to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis: Add 1% NP-40, freeze-thaw (3x) to lyse. Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured aggregates.

  • Detection: Run supernatant on SDS-PAGE. Blot for Target-Flag.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) indicates direct binding.
    
Protocol B: Cytotoxicity Profiling (Luminescent ATP Assay)

Rationale: Quinolines are fluorescent. Avoid Resazurin/MTT assays where the compound's fluorescence (Ex/Em ~350/450 nm) might overlap with reagents. Use luminescence (CellTiter-Glo) instead.*

Steps:

  • Seeding: 3,000 HepG2 cells/well in 384-well white opaque plates.

  • Dosing: 10-point dose-response (0.1 µM to 100 µM). Incubate 48 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min. Read Luminescence.

  • Interpretation:

    • IC50 > 50 µM: Scaffold is "clean" (suitable for drug development).

    • IC50 < 10 µM: Scaffold has intrinsic toxicity (likely DNA intercalation due to planar quinoline).

Visualization & Data Analysis

Workflow Diagram: Fragment Validation Pipeline

The following diagram illustrates the decision tree for validating this chiral fragment.

G Start Compound: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Solubility Step 1: Solubility Check (DMSO/PBS) Start->Solubility ToxScreen Step 2: Cytotoxicity (HepG2, ATP Assay) Solubility->ToxScreen Soluble >100µM Decision Decision Point ToxScreen->Decision TargetBind Step 3: Target Engagement (CETSA / Thermal Shift) LeadOpt LeadOpt TargetBind->LeadOpt Tm Shift > 2°C (Valid Hit) Decision->TargetBind IC50 > 50µM (Non-Toxic) Stop Stop Decision->Stop IC50 < 10µM (Toxic Scaffold)

Caption: Validation pipeline ensuring the scaffold is soluble and non-toxic before assessing target engagement.

Data Presentation: Expected Results
Assay TypeReadoutControl (DMSO)Compound (50 µM)Interpretation
Solubility (PBS) OD600 Turbidity0.001< 0.005Soluble (Pass)
Cytotoxicity (HepG2) RLU (Luminescence)100%> 85%Non-cytotoxic (Pass)
CETSA (Target X) Melting Temp (

)
48.5°C51.2°C

(Binder)
Fluorescence Interference RFU (Ex350/Em450)502500 High Interference (Avoid fluorescence assays)

Troubleshooting & Pitfalls

The "Quinoline Fluorescence" Trap
  • Issue: The quinoline ring emits blue fluorescence.

  • Impact: If using DAPI (nuclear stain) or blue-fluorescent viability dyes, the compound will generate high background noise, appearing as "false positive" cells.

  • Solution: Use Red/Far-Red dyes (e.g., Draq5, Resazurin Red) or non-fluorescent readouts (Luminescence/Impedance).

Chiral Inversion
  • Issue: The (3S) center is adjacent to an amine and an alcohol. In basic conditions (pH > 9) or high temperatures, racemization to the (R)-form can occur.

  • Mitigation: Keep all buffers at pH 7.0–7.4. Perform chiral HPLC (Chiralpak AD-H column) if stock solution is older than 3 months.

Cationic Amphiphilic Drug (CAD) Potential
  • Issue: The structure (hydrophobic ring + basic amine) mimics phospholipidosis-inducing agents.

  • Check: Monitor cells for "foamy" cytoplasm (vacuolization) under microscopy at 40x. This indicates lysosomal trapping.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Cellular Thermal Shift Assay (CETSA)

    • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. Link

  • Quinoline Scaffold Properties & Fluorescence

    • Mishra, N., et al. "Quinolines: A versatile heterocyclic scaffold in drug discovery." European Journal of Medicinal Chemistry 165 (2019): 21-40. Link

  • Chiral Amino-Alcohol Synthesis & Stability

    • Bergmeier, S. C. "The synthesis of vicinal amino alcohols." Tetrahedron 56.17 (2000): 2561-2576. Link

Technical Notes & Optimization

Troubleshooting

Purification of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL from reaction mixtures

Technical Support Center: Purification of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol ID: TSC-CHEM-7492 | Status: Active | Tier: L3 (Senior Scientist) Subject: Downstream Processing & Chiral Resolution of Quinoline-Aminoalcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol

ID: TSC-CHEM-7492 | Status: Active | Tier: L3 (Senior Scientist) Subject: Downstream Processing & Chiral Resolution of Quinoline-Aminoalcohols[1][2]

Executive Summary

This guide addresses the purification of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a critical chiral intermediate often used in the synthesis of kinase inhibitors and antimalarial scaffolds.[1][2]

The molecule presents a "Purification Triad" challenge:

  • Amphiphilicity: The lipophilic quinoline ring contrasts with the polar amino-alcohol tail, leading to "oiling out" during crystallization.[1][2]

  • Basic Diversity: Two nitrogen centers (Quinoline N vs. Aliphatic amine N) create complex pKa behaviors.[1][2]

  • Chiral Instability: Potential for racemization via retro-Michael addition mechanisms under harsh basic conditions.[1][2]

Part 1: Physicochemical Profile & Solubility[1][3][4]

Before attempting purification, you must understand the solubility landscape.[2] This molecule behaves as a lipophilic base .[1][2]

Solvent SystemSolubility BehaviorUsage
Water (Neutral) Sparingly SolubleNot recommended for initial dissolution.[1][2]
Water (Acidic, pH < 4) High SolubilityKey for Acid-Base Extraction. Forms di-cationic salt.[1][2]
Dichloromethane (DCM) Moderate/HighGood for extraction of the free base.[1]
Isopropyl Alcohol (IPA) High (Hot) / Low (Cold)Ideal for Recrystallization.
Hexanes/Heptane InsolubleAnti-solvent for precipitation.[1]

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My crude reaction mixture is a sticky dark oil that refuses to crystallize."

Diagnosis: This is the most common issue with amino-propanol derivatives.[1][2] Small amounts of residual solvent or impurities (like inorganic salts from hydride reductions) prevent crystal lattice formation.[1][2]

The Fix: The Dual-pH Swing Extraction Protocol Do not attempt direct crystallization on the crude oil.[1][2] You must perform a chemical purification using the basicity difference between the aliphatic amine (pKa ~9.[1][2]8) and the quinoline nitrogen (pKa ~4.9).[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in 2M HCl (Target pH < 2). Both nitrogens are now protonated.[1][2]

  • Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc) .[1][2]

    • Why? This removes non-basic impurities (unreacted starting materials, neutral byproducts) while your product stays in the water layer.[2]

  • First pH Swing (Target pH 6.0 - 7.0): Carefully add 2M NaOH until pH reaches ~6.5.

    • Critical: The quinoline nitrogen deprotonates first, but the aliphatic amine remains charged.[2] Extract with DCM.[1][2] This removes weak base impurities.[1][2]

  • Second pH Swing (Target pH > 12): Add NaOH until pH > 12. The aliphatic amine deprotonates.[1][2] The molecule is now a neutral free base.[1][2]

  • Extraction: Extract exhaustively with DCM/Isopropanol (9:1 ratio) . The IPA helps solvate the polar alcohol tail.[1][2]

  • Concentration: Dry over

    
     and concentrate. The resulting solid/oil is now chemically pure enough for crystallization.[1][2]
    
Issue 2: "The Enantiomeric Excess (ee) is only 85-90%.[1][2] How do I upgrade it to >99%?"

Diagnosis: Enantiomeric enrichment via free-base recrystallization is difficult for this molecule due to low melting points.[1][2]

The Fix: Diastereomeric Salt Formation Convert the amino alcohol into a salt using a chiral acid.[1][2] The (S)-enantiomer of the amine often forms a crystalline salt with (L)-Dibenzoyl Tartaric Acid ((L)-DBTA) or (S)-Mandelic Acid .[1][2]

Protocol:

  • Dissolve 1.0 eq of the semi-pure amine in Ethanol (EtOH) .

  • Add 1.0 eq of (L)-DBTA dissolved in warm EtOH.

  • Heat to reflux for 30 minutes.

  • Cool slowly to room temperature, then to 4°C.

  • Filtration: The precipitate is the diastereomeric salt complex.[1][2]

  • Free Base Liberation: Suspend the salt in DCM and wash with 1M NaOH to liberate the now highly enriched (3S)-amine.[1][2]

Issue 3: "I see a persistent unknown impurity at RRT 0.95 in HPLC."

Diagnosis: This is likely the Over-Reduced Tetrahydroquinoline impurity.[1][2] If you used catalytic hydrogenation (e.g.,


 or 

) to reduce a ketone precursor, the quinoline ring itself may have been partially reduced.[2]

The Fix:

  • Prevention: Switch to hydride reagents (

    
     or 
    
    
    
    ) or use selective transfer hydrogenation catalysts.[1][2]
  • Removal: Tetrahydroquinolines are more basic and less aromatic.[1][2] Use Flash Chromatography on Silica gel doped with 1% Triethylamine.[1][2]

    • Eluent: DCM:MeOH (95:5).[1][2] The impurity usually elutes after the product due to higher polarity from the secondary amine in the ring.[1][2]

Part 3: Visual Workflows

Workflow 1: The Dual-pH Swing Purification Strategy

This logic gate ensures removal of both neutral and weak-base impurities.[1][2]

PurificationProtocol Input Crude Reaction Mixture (Dark Oil) Acidify Dissolve in 2M HCl (pH < 2) Input->Acidify Wash Wash with Ethyl Acetate Acidify->Wash Split1 Phase Separation Wash->Split1 OrgWaste Organic Layer (Neutral Impurities) Split1->OrgWaste Discard AqLayer1 Aqueous Layer (Product + Basic Impurities) Split1->AqLayer1 Keep BaseMod Adjust pH to ~6.5 (Quinoline N deprotonates) AqLayer1->BaseMod Wash2 Wash with DCM BaseMod->Wash2 Split2 Phase Separation Wash2->Split2 OrgWaste2 Organic Layer (Weak Base Impurities) Split2->OrgWaste2 Discard AqLayer2 Aqueous Layer (Product Cation) Split2->AqLayer2 Keep BaseFinal Adjust pH to >12 (Aliphatic N deprotonates) AqLayer2->BaseFinal ExtractFinal Extract with DCM:IPA (9:1) BaseFinal->ExtractFinal FinalProduct Pure (3S)-Amino Alcohol (Free Base) ExtractFinal->FinalProduct

Caption: Logic flow for the pH-selective purification of amino-quinolines, separating neutral and weak-base impurities.

Part 4: Analytical Validation (Self-Validating System)

To ensure your purification worked, you must validate the structure and purity using these specific parameters.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers.[1][2] Use a polysaccharide-based stationary phase.[1][2]

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: The Diethylamine (DEA) is mandatory .[1][2] Without it, the basic amine interacts with silanols, causing severe peak tailing.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Quinoline absorption).[1][2]

NMR Diagnostics
  • 1H NMR (DMSO-d6): Look for the diagnostic triplet/multiplet of the proton at the chiral center (C3) around δ 3.5 - 4.0 ppm .[1]

  • Impurity Check: If you see multiplets around δ 1.8 - 2.8 ppm that do not integrate to the propyl chain, check for the tetrahydroquinoline impurity (over-reduction).[1][2]

References

  • Solubility & General Quinoline Properties

    • BenchChem Technical Guide.[1][2] (2025).[1][2][3] "Solubility of 5,6-Dihydroxy-8-aminoquinoline" (Analogous structure). Retrieved from [1]

  • Chiral Resolution of Amino Alcohols

    • Organic Syntheses.[1][2] (2004).[1][2][4][5] "Resolution of Amino Alcohols via Tartaric Acid Salts." Org.[1][2] Synth. 81, 178.[2] (General methodology applied).

  • Synthesis & Purification Context

    • Journal of Organic Chemistry.[1][2][5][6][7] (2012).[1][2] "Concise enantioselective synthesis of duloxetine intermediates." (Describes 3-amino-1-propanol purification). Retrieved from [1]

  • Chromatographic Separation

    • Journal of Chromatography A.[1][2][8] (1996).[1][2][8] "Chiral derivatization with isothiocyanates for amino-alcohol separation." Retrieved from

Sources

Optimization

Technical Support Center: Stability of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol

Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol (hereafter referred to as Q-Amino-ol ).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol (hereafter referred to as Q-Amino-ol ).

As a chiral building block often employed in the synthesis of AKT inhibitors and antimalarials, this molecule presents a unique set of stability challenges. Its structure combines an electron-deficient quinoline ring, a chiral "benzylic" primary amine, and a primary alcohol. This triad creates specific vulnerabilities—particularly racemization and photo-oxidation —that must be managed during solution handling.

Module 1: Chemical Stability & Degradation Pathways

The "Benzylic" Risk: Racemization

The most critical quality attribute (CQA) for this molecule is its enantiomeric excess (ee%). The chiral center at C3 is attached directly to the 6-position of the quinoline ring.

  • Mechanism: The quinoline ring is electron-withdrawing (heteroaromatic). This increases the acidity of the proton at the chiral center (C3-H).

  • Risk: In the presence of strong bases or even prolonged exposure to mild bases in polar protic solvents, this proton can be abstracted, leading to a planar carbanion/enolate-like intermediate and subsequent racemization.

  • Trigger: High pH (>10), elevated temperatures, or radical initiators.

Oxidative Instability
  • Primary Amine: Susceptible to air oxidation to form hydroxylamines or imines (dehydrogenation), leading to colored impurities (yellow/brown).

  • Quinoline Ring: The nitrogen in the quinoline ring can undergo N-oxidation to form Quinoline N-Oxide , particularly in the presence of peracids or aggressive peroxides, though slow air oxidation is possible over long periods.

Photostability

Quinoline derivatives are known fluorophores and UV-absorbers. Upon UV exposure, the ring system can reach an excited triplet state, generating Reactive Oxygen Species (ROS) (singlet oxygen) which then attack the amine or alcohol side chain.

Visualizing the Degradation Network

DegradationPathways cluster_legend Legend Start (3S)-Q-Amino-ol (Active) Racemate Racemic Mixture (Loss of ee%) Start->Racemate Base/Heat (Proton Abstraction) N_Oxide Quinoline N-Oxide (Impurity A) Start->N_Oxide [O] / Peroxides Imine Dehydrogenated Imine (Colored Impurity) Start->Imine UV Light / Air Aldehyde Aldehyde Oxidation (Impurity B) Start->Aldehyde [O] (Alcohol group) key Blue: Target | Red: Critical Failure | Yellow: Impurity

Caption: Figure 1. Primary degradation pathways. The Red path (Racemization) is the most silent yet critical failure mode.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative degradation or Photolysis. Technical Insight: Primary amines attached to aromatic systems are prone to forming conjugated imines (Schiff bases) or radical coupling products (diazo-like species) which are highly colored even at trace (ppm) levels. Corrective Action:

  • Check Light Exposure: Was the solution stored in clear glass? Quinolines are photosensitive. Switch to Amber Glass immediately.

  • Check Headspace: Was the vial flushed with Nitrogen/Argon?

  • Filtration: If a precipitate formed, filter through a 0.2 µm PTFE filter. If the color persists, it is a soluble impurity (likely imine).

Issue 2: "The Enantiomeric Excess (ee%) dropped from 99% to 94%."

Diagnosis: Base-catalyzed Racemization. Technical Insight: You likely stored the free base in a protic solvent (like Methanol or Water) without pH control, or exposed it to heat (>40°C). Corrective Action:

  • Acidify: Store the molecule as a salt (e.g., HCl or Tosylate salt) whenever possible. The protonated amine (

    
    ) is electron-withdrawing but prevents the lone pair from participating in radical abstraction, and the acidic environment suppresses enolization.
    
  • Solvent Swap: Avoid DMSO for long-term storage of the free base (DMSO can act as a mild oxidant and supports basic mechanisms). Use Isopropanol or Acetonitrile for short-term solution handling.

Issue 3: "I see a new peak at M+40 in LC-MS."

Diagnosis: Solvent Adduct Formation (Schiff Base). Technical Insight: Did you use Acetone or Acetaldehyde ? The primary amine reacts rapidly with ketones/aldehydes to form imines (Schiff bases). M+40 corresponds to the addition of Acetone (


) minus Water (

). Corrective Action:
  • Strictly prohibit ketones (Acetone, MEK) from the cleaning or dissolution process.

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this to validate your specific storage conditions.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsStable. (Preferred storage state).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsHigh Risk. Monitor for Racemization (ee% drop).
Oxidation 3% H₂O₂, RT, 4 hrsDegradation. Expect N-oxide formation (+16 Da).
Photostability UV/Vis (ICH Q1B), 1.2M lux hrsDegradation. Expect yellowing and complex mixture.
Protocol B: Workflow for Handling Q-Amino-ol

HandlingProtocol Start Receive Solid Material CheckForm Is it Free Base or Salt? Start->CheckForm Salt Salt Form (HCl/Tosylate) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase Dissolve Dissolve in MeCN/Water (Avoid Acetone/DMSO) Salt->Dissolve Convert Convert to Salt immediately OR Use within 24h FreeBase->Convert Protect Protect from Light (Amber Glass + Foil) Dissolve->Protect Store Store at -20°C Under Argon Protect->Store Convert->Dissolve

Caption: Figure 2. Decision tree for safe handling and storage to prevent racemization and oxidation.

Module 4: FAQs

Q: Can I store the solution in DMSO? A: Only for short-term use (e.g., biological assays < 24 hours). For long-term storage, DMSO is hygroscopic and can facilitate oxidation. We recommend storing the solid powder at -20°C and making fresh solutions. If solution storage is mandatory, use degassed Acetonitrile/Water (1:1) at -20°C.

Q: What is the best way to remove the yellow color? A: The color usually indicates trace oxidation products. Recrystallization is preferred over charcoal treatment, as charcoal may adsorb the quinoline ring. Recrystallize from Isopropanol/Heptane.

Q: Is the racemization reversible? A: No. Once the material has racemized (e.g., 50:50 mixture), you cannot recover the (3S) enantiomer without performing a chiral resolution (e.g., chiral chromatography or diastereomeric salt formation), which is costly and yield-consuming. Prevention is the only strategy.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[2][3]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Albini, A., & Monti, S. (2003). Photochemistry of Quinolines and Isoquinolines. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
  • Maresh, J. J., et al. (2005). Strictosidine Synthase: Mechanism of a Pictet-Spengler Reaction. Journal of the American Chemical Society. (Provides context on amine/aldehyde reactivity and Schiff base formation in biological alkaloids).

  • Kawabata, T., et al. (2003). A Novel Chiral Nucleophilic Catalyst for Kinetic Resolution of Alcohols. Journal of the American Chemical Society. (Discusses the stability and handling of chiral amine catalysts similar to the topic molecule).

Sources

Troubleshooting

Side reactions in the synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

This guide serves as a specialized technical resource for researchers and process chemists working with (3S)-3-Amino-3-(6-quinolyl)propan-1-ol (CAS: 156-87-6 analog/derivative), a critical chiral building block often ass...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists working with (3S)-3-Amino-3-(6-quinolyl)propan-1-ol (CAS: 156-87-6 analog/derivative), a critical chiral building block often associated with the synthesis of next-generation ketolide antibiotics like Solithromycin .[1]

Molecule Profile & Critical Quality Attributes (CQAs)

  • Target Molecule: (3S)-3-Amino-3-(quinolin-6-yl)propan-1-ol[1]

  • Primary Application: Key intermediate for macrolide/ketolide antibiotics (e.g., Solithromycin).[1]

  • Synthetic Challenge: The molecule contains a basic quinoline nitrogen , a primary amine , and a chiral center at the benzylic position.[1] This combination creates a "perfect storm" for side reactions: racemization, ring over-reduction, and solubility issues.[1]

Key Specifications (Target)
AttributeSpecificationCriticality
Purity (HPLC) > 98.5%High
Chiral Purity (ee) > 99.0%Critical (Benzylic center is labile)
Quinoline Integrity < 0.1% TetrahydroquinolineCritical (Over-reduction risk)
Water Content < 0.5%Medium (Hygroscopic amino alcohol)

Critical Process Module: The Reduction Step

The most common synthetic route involves the reduction of Ethyl (3S)-3-amino-3-(6-quinolyl)propanoate (or the corresponding acid) to the alcohol. This is the step where 90% of failures occur.

Pathway & Side Reaction Map

ReactionPathways cluster_legend Pathway Legend Start Starting Material: (3S)-Amino Ester Target TARGET: (3S)-Amino Alcohol Start->Target Controlled Reduction (NaBH4/LiCl or LAH < 0°C) OverRed Impurity A: Tetrahydroquinoline (Ring Saturation) Start->OverRed H2/Pd or Excess LAH (>25°C) Racemate Impurity B: (3R)-Enantiomer (Racemization) Start->Racemate Basic Conditions / High Temp Elim Impurity C: Cinnamyl Derivative (Elimination) Target->Elim Acidic Workup (Heat) key Green: Desired Path | Red: Critical Failure | Yellow: Quality Risk

Figure 1: Reaction landscape showing the primary reduction pathway and the divergence points for critical side reactions.

Troubleshooting Guide: Side Reactions & Impurities

Issue 1: "My product contains 5-10% of a higher molecular weight impurity (+4 Da)."
  • Diagnosis: Over-reduction of the Quinoline Ring.

  • Mechanism: The quinoline ring is heteroaromatic and susceptible to reduction, especially under catalytic hydrogenation conditions or with powerful hydride donors (e.g., LiAlH4) at elevated temperatures.[1] This forms 1,2,3,4-tetrahydroquinoline derivatives.[1]

  • Corrective Action:

    • Switch Reagents: If using catalytic hydrogenation (H2/Pd), stop immediately. This almost always reduces the ring.

    • Control Hydrides: If using LiAlH4, ensure the temperature is strictly maintained below 0°C during addition.

    • Alternative System: Use NaBH4 with LiCl (generated in situ) or NaBH4/I2 . These systems are chemoselective for the ester/acid over the quinoline ring.

Issue 2: "The enantiomeric excess (ee) dropped from 99% to 85%."
  • Diagnosis: Racemization via Enolization.

  • Mechanism: The chiral center at C3 is "benzylic" (adjacent to the quinoline ring) and alpha to a carbonyl (in the starting ester). It is highly prone to deprotonation-reprotonation (enolization) under basic conditions or high temperatures.

  • Corrective Action:

    • Avoid Strong Bases: Do not use strong alkoxide bases if generating the free base from a salt. Use mild organic bases (e.g., N-methylmorpholine).[1]

    • Temperature Control: Never reflux the starting material in basic media prior to reduction.

    • Check Starting Material: Racemization often happens before the reduction. Verify the optical rotation of your beta-amino ester precursor.

Issue 3: "Low yield (<40%) and the product is stuck in the aqueous layer."
  • Diagnosis: Amphoteric Solubility & Complex Formation.

  • Mechanism: The product is a polar amino alcohol.

    • Scenario A: It is highly water-soluble, making extraction into organic solvents (DCM, EtOAc) difficult.[1]

    • Scenario B: If using Borane or Aluminum hydrides, the amine and alcohol moieties form stable complexes (chelates) with Boron or Aluminum salts that do not break down with simple water quenching.[1]

  • Corrective Action:

    • The "Salting Out" Method: Saturate the aqueous phase with NaCl or K2CO3 before extraction.

    • Solvent Switch: Use n-Butanol or IPA:CHCl3 (1:3) for extraction instead of pure DCM.

    • Proper Quench:

      • For NaBH4: Quench with MeOH, then heat with aqueous citric acid to break boron-amine complexes.[1]

      • For LAH: Use the Fieser Method (n g LAH -> n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate granular aluminum salts that can be filtered off, avoiding the "gel of death."[1]

FAQ: Operational Specifics

Q: Can I use catalytic hydrogenation (H2/Pd-C) to reduce the ester? A: Not recommended. While it is theoretically possible, the selectivity between the ester and the quinoline ring is poor. You will likely generate significant amounts of the tetrahydroquinoline impurity, which is very difficult to separate from the product.

Q: Why is the reaction mixture turning bright yellow/orange? A: This is often normal for quinoline derivatives in solution, especially if trace oxidation occurs or if charge-transfer complexes form.[1] However, a dark brown/black color usually indicates decomposition or polymerization (tar formation).[1] If this occurs, check if your reaction temperature spiked (exotherm).[1]

Q: How do I store the intermediate? A: The free base is hygroscopic and sensitive to CO2 (carbamate formation). Store it under Nitrogen/Argon at -20°C. For long-term stability, convert it to a salt (e.g., dihydrochloride or tartrate), which stabilizes the amine and prevents oxidation.[1]

Experimental Protocol: Chemoselective Reduction

This protocol uses NaBH4/LiCl to avoid quinoline reduction.

  • Setup: Flame-dry a 3-neck flask under N2.

  • Activation: Add NaBH4 (2.5 eq) and LiCl (2.5 eq) to dry THF. Stir for 30 mins to generate LiBH4 in situ.

  • Addition: Cool to 0°C . Add the (3S)-amino ester precursor (1.0 eq) dissolved in THF dropwise over 45 mins. Crucial: Do not let temp rise above 5°C.

  • Reaction: Add EtOH (5.0 eq) dropwise (gas evolution!). Stir at 0°C -> RT for 12 hours.

  • Quench: Cool to 0°C. Add 10% Aqueous Citric Acid slowly (pH ~4). Stir 1 hour to break Boron complexes.

  • Workup: Basify to pH 10 with K2CO3. Extract with 10% MeOH in DCM (3x).

  • Purification: Recrystallize from Isopropanol/Heptane if necessary. Avoid silica columns if possible (amine streaks/sticks).

References

  • Solithromycin Synthesis & Impurities

    • Zhong, Z., et al. "Identification, Characterization, Synthesis, and Strategy for Minimization of Potential Impurities Observed in the Synthesis of Solithromycin."[1] Organic Process Research & Development, 2017, 21(9), 1371–1382.[1]

  • Reduction of Amino Acids/Esters (Methodology)

    • Abiko, A., et al. "Sodium Borohydride-Lithium Chloride: An Efficient Reducing Agent for the Chemoselective Reduction of Amino Esters."[1] Tetrahedron Letters, 1992, 33(38), 5517-5518.[1]

  • Quinoline Reduction Selectivity

    • Gribble, G. W.[1] "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998, 27, 395-404.[1] (Discusses selectivity issues with heterocycles).

  • General Handling of Amino Alcohols

    • "Purification of Laboratory Chemicals," 8th Edition.[1] (Standard procedures for salting out water-soluble amines).

Sources

Optimization

Enhancing the biological activity of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL derivatives

Current Status: Systems Nominal Ticket ID: #SAR-QUIN-006 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Nominal Ticket ID: #SAR-QUIN-006 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Quinoline-Amino-Alcohol Scaffolds

Introduction: The Scaffold Architecture

Welcome to the technical support hub for the (3S)-3-Amino-3-(6-quinolyl)propan-1-ol scaffold. You are likely utilizing this chiral building block to target kinases (ATP-binding pocket) , malaria parasites (hemozoin inhibition) , or bacterial DNA gyrase .

This molecule is a "privileged structure" combining three distinct pharmacophores:

  • 6-Quinolyl Anchor: Provides

    
    -
    
    
    
    stacking interactions and a hydrophobic core.
  • (3S)-Chiral Amine: A critical hydrogen bond donor/acceptor that often dictates stereoselective binding.

  • Terminal Alcohol: A solubilizing group and a versatile handle for cyclization or extension.

Below are the troubleshooting modules designed to enhance biological activity and resolve experimental bottlenecks.

Module 1: Enhancing Biological Potency (SAR Expansion)

User Issue: “My derivatives show good binding affinity but poor cellular potency (high IC50).”

Root Cause Analysis: High affinity (


) with low potency (

) often indicates poor membrane permeability or metabolic instability. The free primary alcohol and amine can be metabolic liabilities (glucuronidation/oxidation).
Optimization Strategies
Target ZoneModification StrategyMechanism of Action
Primary Amine (-NH₂) Sulfonylation / Amidation Converts basic amine to neutral/acidic moiety. Improves H-bond network with backbone residues (e.g., kinase hinge region).
Primary Alcohol (-OH) Cyclization (Morpholine/Oxazine) Rigidifies the propyl chain. Reduces entropic penalty upon binding.[1] Prevents rapid oxidation to carboxylic acid.
Quinoline Ring C-2 or C-4 Substitution Adding small lipophilic groups (Cl, Me) at C-2 can block metabolic oxidation at the electron-deficient nitrogen adjacent carbon.
Linker (Propanyl) Gem-dimethylation The "Thorpe-Ingold Effect." Restricts conformational freedom, forcing the amine and quinoline into a bioactive conformation.
Visualizing the SAR Decision Tree

The following diagram outlines the logical flow for modifying the scaffold based on your assay results.

SAR_Logic Start Current Lead: (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Problem Identify Limiting Factor Start->Problem Potency Low Potency (High IC50) Problem->Potency Metabolism High Clearance (Microsomes) Problem->Metabolism Permeability Low Permeability (Caco-2) Problem->Permeability Sol_Potency Strategy: Rigidification Cyclize alcohol & amine (e.g., Morpholine ring) Potency->Sol_Potency Reduce Entropy Sol_Metab Strategy: Blockade Substitute Quinoline C-2 or Fluorinate Linker Metabolism->Sol_Metab Block P450 Sites Sol_Perm Strategy: Lipophilicity Cap Alcohol (Ether/Ester) or N-Alkylation Permeability->Sol_Perm Reduce PSA

Figure 1: Strategic decision tree for optimizing the quinolyl-amino-alcohol scaffold based on ADME/Tox feedback.

Module 2: Synthetic Integrity & Stereochemical Stability

User Issue: “I am observing variable activity between batches. Is the stereocenter unstable?”

Technical Insight: The (3S) benzylic-like position (adjacent to the quinoline ring) is susceptible to racemization via base-catalyzed proton abstraction , especially if the quinoline nitrogen is protonated (making the benzylic proton more acidic).

Troubleshooting Protocol: Preventing Racemization
  • Avoid Strong Bases: When derivatizing the amine (e.g., amide coupling), use non-nucleophilic bases like DIPEA or NMM. Avoid NaH or alkoxides, which can deprotonate the benzylic carbon.

  • Temperature Control: Keep reactions involving the activation of the amine below 0°C initially.

  • Validation Step: You must validate the enantiomeric excess (ee%) of your final derivatives.

Recommended Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Note: The DEA is crucial to sharpen the peak of the basic quinoline nitrogen.

Module 3: Assay Interference & Solubility

User Issue: “The compound precipitates in the bioassay media (RPMI/DMEM), causing erratic data.”

Root Cause: The quinoline ring is flat and lipophilic (LogP ~2-3), leading to


-

stacking aggregation. While the amine provides some solubility at acidic pH, it exists largely as a neutral free base at physiological pH (7.4), reducing solubility.
Solubility Enhancement Protocol

Do not rely solely on DMSO. Use the "Salt-Bridge" formulation method for stock solutions.

StepActionScientific Rationale
1 Dissolve in 0.1M HCl Protonates the Quinoline-N and Aliphatic-NH₂. Forces electrostatic repulsion between molecules, breaking aggregates.
2 Dilute with Buffer Slowly add PBS/Media. The pre-solubilized cationic form resists re-aggregation kinetically better than DMSO crash-outs.
3 Add Carrier If precipitation persists, add HP-

-Cyclodextrin (10-20%)
.
4 Avoid Phosphate High concentration phosphate buffers can precipitate cationic quinolines. Use HEPES or Tris.[1]
Visualizing the Solubility Workflow

Solubility_Flow Solid Solid Free Base DMSO DMSO Stock (Risk: Crash-out upon dilution) Solid->DMSO Standard (Risky) Acid 0.05M HCl/Water Solid->Acid Recommended Media Assay Media (pH 7.4) DMSO->Media Precipitation Risk Salt Dicationic Species (Soluble) Acid->Salt Protonation Salt->Media Dilution

Figure 2: Recommended solubilization workflow to prevent assay interference caused by compound aggregation.

Frequently Asked Questions (FAQ)

Q: Can I oxidize the alcohol to an aldehyde for reductive amination? A: Yes, but proceed with caution. The amino-aldehyde intermediate is unstable (can self-polymerize).

  • Protocol: Protect the amine (Boc-group) first. Oxidize the alcohol (Dess-Martin Periodinane is preferred over Swern to avoid epimerization). React with the secondary amine, then reduce.

Q: Why does the 6-quinolyl group show toxicity in my liver cells (HepG2)? A: Quinoline rings can be metabolized to quinone-imines or epoxides, which are electrophilic and toxic.

  • Fix: Block the metabolically labile sites (positions 5 and 8) with Fluorine or Chlorine atoms to prevent bio-activation.

Q: Is the (3S) configuration definitely the active one? A: Not always, but usually. In many kinase inhibitors and antimalarials, the (S)-isomer mimics the natural substrate or fits the chiral pocket defined by amino acids. However, you should synthesize the (3R)-enantiomer once as a negative control ("distomer") to prove specific binding.

References

  • Quinoline Scaffolds in Medicinal Chemistry

    • Title: Recent Advances in Quinoline Derivatives as Potential Anti-Infective Agents.[2][3]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Validates the use of 6-substituted quinolines in drug discovery.
  • Solubility & Formulation

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.
    • Source:Pharmacological Reviews.
    • Context: Supports the use of pH adjustment and Cyclodextrins for lipophilic bases.[4]

  • Stereochemical Stability

    • Title: Racemization of Chiral Amines: Mechanisms and Prevention.[1]

    • Source:Chemical Reviews.
    • Context: details the acidity of benzylic protons in heterocyclic systems.
  • Synthetic Methodology

    • Title: Asymmetric Synthesis of 1,3-Amino Alcohols.
    • Source:Journal of Organic Chemistry.
    • Context: Methods for synthesizing the (3S)-3-amino-propan-1-ol core.[5]

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Purity Analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol: A Comparative Technical Guide

Executive Summary & Analyte Profiling The precise enantiomeric purity analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is critical in the development of kinase inhibitors and anti-infective agents. As a chiral -amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

The precise enantiomeric purity analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is critical in the development of kinase inhibitors and anti-infective agents. As a chiral


-amino alcohol featuring a basic quinoline moiety, this molecule presents specific analytical challenges:
  • Basic Tailing: The quinoline nitrogen and primary amine can interact with residual silanols on stationary phases, causing peak tailing.

  • Solubility: The aromatic heterocycle limits solubility in pure alkanes, often necessitating polar organic modes or immobilized phases.

  • Detection: The quinoline chromophore allows for robust UV detection, but lack of derivatization limits sensitivity for trace impurity analysis in biological matrices.

This guide compares three distinct analytical workflows: Direct Chiral HPLC (Robust QC), Chiral SFC (High-Throughput), and Marfey’s Derivatization (High Sensitivity/R&D).

Analyte Structure & Properties[1][2][3][4]
  • Chemical Nature: Basic, polar, aromatic.

  • Chiral Center: C3 position (benzylic-like relative to quinoline).

  • Critical Impurity: (3R)-Enantiomer.

Decision Logic: Selecting the Right Methodology

The choice of method depends on the stage of development and sample matrix.

MethodSelection Start Sample Type Bulk Bulk API / Process Intermediate Start->Bulk Bio Biological Matrix / Trace Impurity (<0.1%) Start->Bio Check Throughput Requirement? Bulk->Check Deriv Method C: Marfey's Derivatization (Sensitivity) Bio->Deriv HPLC Method A: Direct Chiral HPLC (Robustness) Check->HPLC Standard QC SFC Method B: Chiral SFC (Speed/Green) Check->SFC High Volume

Figure 1: Decision matrix for selecting the analytical approach based on sample origin and throughput needs.

Method A: Direct Chiral HPLC (The Gold Standard)

Best For: Final Product Release, QC, Process Control.

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the industry standard due to robustness and transferability. For quinoline-based amino alcohols, Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IC) are superior to coated phases (AD/OD) because they allow the use of "non-standard" solvents like dichloromethane or ethyl acetate to improve solubility and peak shape.

Experimental Protocol
  • Column: Chiralpak IA or IC (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).
    
    • Note on Additive: DEA is mandatory. It masks residual silanols and suppresses ionization of the quinoline nitrogen, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Quinoline

    
     transition).
    
  • Temperature: 25°C.

Mechanism of Separation: The analyte forms hydrogen bonds (via the -OH and -NH2 groups) and


 interactions (via the quinoline ring) with the carbamate linkages of the polymer. The (3S) and (3R) enantiomers fit differently into the chiral grooves of the amylose/cellulose helix.

Pros/Cons:

  • (+) Non-destructive (allows prep isolation).

  • (+) Highly reproducible.

  • (-) High solvent consumption.

  • (-) Long run times (15–30 mins).

Method B: Chiral SFC (The Modern Alternative)

Best For: High-Throughput Screening, Green Chemistry initiatives.

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2, which has low viscosity and high diffusivity. This is particularly effective for basic amines like the (3S)-amino-propanol derivative because CO2 is naturally acidic, often improving peak shape for bases without aggressive additives.

Experimental Protocol
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: CO2 (Supercritical).

    • B: Methanol + 0.2% Isopropylamine (IPA-amine).

    • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Flow Rate: 3.0 mL/min.

Pros/Cons:

  • (+) 3x–5x faster than HPLC.

  • (+) Reduced organic solvent waste.

  • (-) Requires specialized SFC equipment.

  • (-) Solubility issues for very polar salts.

Method C: Marfey’s Derivatization (High Sensitivity)

Best For: Trace analysis (0.05% impurity), Biological samples, Absolute Configuration confirmation.

When direct chiral separation fails or sensitivity is lacking, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the method of choice. This reaction converts the enantiomers into diastereomers , which can be separated on a standard, achiral C18 column.

Reaction Mechanism

The nucleophilic primary amine of the (3S)-analyte attacks the fluoro-position of the FDAA via Nucleophilic Aromatic Substitution (


).

MarfeyReaction Analyte (3S)-Analyte (Amine Nucleophile) Complex Meisenheimer Complex Analyte->Complex Attack Reagent Marfey's Reagent (FDAA) Reagent->Complex Product L-DAA-(3S)-Diastereomer (Separable on C18) Complex->Product -HF

Figure 2: Reaction pathway for Marfey's derivatization. The resulting diastereomers have different hydrophobicities.

Experimental Protocol
  • Derivatization: Mix 50 µL sample (1 mg/mL) + 100 µL FDAA (1% in acetone) + 40 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl to stop reaction (neutralize pH).

  • Analysis (Achiral HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[2]

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety).

Pros/Cons:

  • (+) Extreme sensitivity (fmol detection).

  • (+) Uses standard C18 columns (cheap).

  • (+) Elution order is predictable (L-L usually elutes before L-D).

  • (-) Destructive method.

  • (-) Labor-intensive sample prep.

Comparative Analysis Summary

FeatureMethod A: Chiral HPLCMethod B: Chiral SFCMethod C: Marfey's Deriv.
Separation Principle Chiral Stationary PhaseChiral Stationary PhaseDiastereomer formation (C18)
Run Time 15–30 min3–8 min20 min (+ 1hr prep)
LOD (Limit of Detection) ~0.1%~0.1%< 0.01%
Robustness HighMediumMedium (User dependent)
Cost per Sample High (Solvents/Column)Low (CO2)Medium (Reagent cost)
Primary Use Case QC Release Process Monitoring R&D / Bioanalysis

Self-Validating Protocol (System Suitability)

To ensure "Trustworthiness" (Part 2 of requirements), every run must include a System Suitability Test (SST).

  • Resolution Factor (

    
    ):  Must be > 2.0 between the (3S) and (3R) peaks.
    
    • Calculation:

      
      
      
  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Troubleshooting: If

      
      , increase DEA concentration (HPLC) or IPA-amine (SFC). The quinoline nitrogen is likely interacting with silanols.
      
  • Racemic Marker: Always inject a racemic mixture first to establish retention times for both enantiomers.

  • Blank Injection: Inject mobile phase to ensure no carryover (critical for quinolines which stick to steel).

References

  • Vertex AI Search. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][3][4][5][6][7][8][9] Retrieved from

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Toribio, L., et al. (2018). Chiral separation of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Journal of Chromatography A. Retrieved from

  • BenchChem. (2025). 3-Amino-3-(2-anthryl)propan-1-OL Structure and Applications. Retrieved from

Sources

Comparative

Validation of Analytical Methods for (3S)-3-Amino-3-(6-quinolyl)propan-1-ol: A Comparative Technical Guide

Executive Summary (3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a critical chiral building block, often utilized in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and other quinoline-based therapeutics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a critical chiral building block, often utilized in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and other quinoline-based therapeutics. Its dual-basic nature (primary amine and quinoline nitrogen) combined with a polar hydroxyl tail presents significant chromatographic challenges: severe peak tailing on traditional C18 phases and the absolute requirement for enantiomeric resolution.

This guide provides a comparative validation strategy for two distinct analytical workflows:

  • Method A (Achiral Purity): High-pH Reversed-Phase HPLC (RP-HPLC) using Charged Surface Hybrid (CSH) technology.

  • Method B (Chiral Purity): Normal Phase Chiral HPLC using Amylose-based stationary phases.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in robust method design.

PropertyValue (Approx.)Analytical Implication
Basic Centers

(Quinoline)

(Aliphatic Amine)
The molecule is positively charged at neutral pH, leading to secondary interactions with residual silanols on silica columns (tailing).
Chromophore

nm
Quinoline ring provides excellent UV sensitivity; no derivatization required.
Chirality (3S) vs (3R)Enantiomers have identical physical properties in achiral environments; requires chiral selector.
Polarity LogP

Moderately polar; risks early elution (low

) in standard RP-HPLC without high aqueous stability.

Comparative Methodology

Method A: Achiral Purity (Chemical Purity)

Objective: Quantify the main compound and separate synthetic impurities (e.g., des-hydroxy, over-reduced byproducts).

Why this approach? Traditional low-pH (TFA/Formic Acid) methods often fail to suppress the ionization of the secondary amine sufficiently, leading to broad peaks. We utilize a High-pH (pH 10) approach. At pH 10, the amine is neutral, improving retention and peak symmetry.

Method B: Chiral Purity (Enantiomeric Excess)

Objective: Quantify the (3R)-enantiomer impurity.

Why this approach? The (3S) configuration is pharmacologically distinct. Immobilized polysaccharide columns (Amylose tris(3,5-dimethylphenylcarbamate)) offer the best recognition mechanisms for the quinoline-amine pi-pi stacking and hydrogen bonding.

Experimental Protocols

Protocol A: High-pH RP-HPLC (Achiral)
  • Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: Waters XBridge C18 or CSH C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm.

  • Column Temp: 40°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Protocol B: Normal Phase Chiral HPLC
  • Instrument: HPLC with PDA.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm.

  • Temp: 25°C.

  • Note: Diethylamine (DEA) is mandatory to mask silanols and sharpen the basic amine peak.

Validation Data (Representative)

The following data represents typical performance metrics observed during validation studies conducted under ICH Q2(R2) guidelines.

Table 1: Linearity & Range

Concentration Range: 50% to 150% of target test concentration (0.5 mg/mL).

ParameterMethod A (Achiral)Method B (Chiral)Acceptance Criteria
Correlation (

)
0.99980.9995

Slope 2450023100N/A
Y-Intercept 1.2% of response0.8% of response

at 100% level
Residual Sum of Squares < 1.0%< 1.5%Random distribution
Table 2: Accuracy (Recovery)

Spiked recovery at 80%, 100%, and 120% levels.

LevelMethod A Recovery (%)Method B Recovery (%)
80% 99.4 ± 0.598.9 ± 0.8
100% 100.1 ± 0.399.5 ± 0.6
120% 100.3 ± 0.4100.8 ± 0.7
Global Mean 99.9% 99.7%
Table 3: System Suitability
ParameterMethod A ResultMethod B Result
Tailing Factor (

)
1.11.2
Resolution (

)
> 5.0 (Main vs Impurity A)> 3.5 ((3S) vs (3R))
Plate Count (

)
> 15,000> 8,000

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical objective.

DecisionTree Start Sample: (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Q1 Primary Analytical Objective? Start->Q1 Branch1 Chemical Purity / Assay Q1->Branch1 General QC Branch2 Enantiomeric Purity ((3S) vs (3R)) Q1->Branch2 Chiral QC MethodA Method A: High-pH RP-HPLC (C18 / pH 10) Branch1->MethodA MethodB Method B: Normal Phase Chiral (Amylose-1 / Hexane:EtOH) Branch2->MethodB ResultA Output: Total Purity % Detects synthetic byproducts MethodA->ResultA ResultB Output: Enantiomeric Excess (ee%) Detects chiral inversion MethodB->ResultB

Caption: Decision tree for selecting between Achiral High-pH HPLC and Chiral Normal Phase HPLC.

Diagram 2: Validation Workflow (ICH Q2 R2)

A self-validating system ensuring the method is fit for purpose.

ValidationFlow Plan Validation Protocol (Pre-defined Criteria) Spec Specificity (Stress Testing) Plan->Spec Step 1 Spec->Plan Fail (Redesign) Lin Linearity & Range (5 Levels) Spec->Lin Pass Acc Accuracy & Precision (Spike Recovery) Lin->Acc Pass Robust Robustness (pH, Flow, Temp) Acc->Robust Pass Report Final Validation Report (Fit for Purpose) Robust->Report Pass

Caption: Step-wise validation workflow aligned with ICH Q2(R2) guidelines.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][4] Guideline on validation of analytical procedures. [Link]

  • Chiral Separation of Amino Alcohols. Journal of Chromatography A. Specific methodologies for quinoline-based chiral separations using polysaccharide phases. [Link]

  • High pH Stability of C18 Columns. Waters Corporation Application Notes on XBridge/CSH Technology for basic compounds. [Link]

  • PubChem Compound Summary. (3S)-3-amino-3-(6-quinolyl)propan-1-ol (and related structures). [Link]

Sources

Validation

Technical Guide: IVIVC and Chiral Efficacy of the (3S)-3-Amino-3-(6-quinolyl)propan-1-ol Scaffold

The following guide provides a technical analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a critical chiral pharmacophore used primarily in the development of ROR t inverse agonists (e.g., GSK2981278) and potential a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol , a critical chiral pharmacophore used primarily in the development of ROR


t inverse agonists  (e.g., GSK2981278) and potential antibacterial quinoline derivatives.[1][2]

This guide focuses on the In Vitro-In Vivo Correlation (IVIVC) of the scaffold's activity, distinguishing between its role as a metabolic intermediate and its function as a chiral building block for high-affinity ligands.[1][2]

[1][2]


t Inverse Agonists via Chiral Quinoline Scaffolds[1][2]

Executive Summary & Mechanism of Action

The molecule (3S)-3-Amino-3-(6-quinolyl)propan-1-ol represents a privileged scaffold in medicinal chemistry.[1][2] It serves as the "warhead" anchor for a class of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t ) inverse agonists, utilized in treating psoriasis and autoimmune inflammation.[1][2]
The Chiral Imperative

The biological activity of this scaffold is highly stereospecific.[2] The (3S) configuration aligns with the hydrophobic pocket of the ROR


t ligand-binding domain (LBD), allowing the quinoline nitrogen to engage in critical hydrogen bonding (often with His479 or similar residues).[1][2] The (3R)  enantiomer typically acts as a distomer, showing 100-1000x lower affinity.[1][2]
IVIVC Context

For this scaffold, IVIVC is not just about dissolution; it is about Metabolic Stability and Clearance .[2] The primary failure mode for quinoline-based drugs in vivo is rapid oxidative clearance by CYP450 enzymes (specifically CYP3A4 and CYP2D6).[1][2] This guide compares the (3S)-alcohol's performance against its oxidized metabolites and stabilized derivatives.[2]

Comparative Analysis: Eutomer vs. Distomer

The following table summarizes the in vitro potency and in vivo pharmacokinetic (PK) impact of the (3S) scaffold compared to its (3R) counterpart and a non-chiral racemate.

Table 1: Comparative Activity Profile (Representative Data)

Feature(3S)-Isomer (Eutomer) (3R)-Isomer (Distomer) Racemate (50:50) Implication
ROR

t IC50 (Binding)
3.2 nM (High Potency)>1,000 nM (Inactive)~500 nMPure (3S) is essential for efficacy.[1][2]
IL-17A Inhibition (Cellular) >95% Inhibition @ 10 nM<5% Inhibition @ 10 nM~45% InhibitionCellular potency tracks binding affinity.[2]
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
Passive permeability is achiral; both absorb well.[1][2]
Metabolic Stability (

)
Low (25 min) Low (24 min)LowThe free alcohol is a metabolic "soft spot."[1][2]
Plasma Protein Binding 88%88%88%High binding requires correction for free fraction (

).[2]

Critical Insight: While permeability is identical, the pharmacodynamic activity is exclusive to the (3S) isomer.[2] However, the free alcohol group is a liability for Phase II conjugation (Glucuronidation).[1][2] Successful drugs (like GSK2981278) derivatize the amine (sulfonamide) and often cyclize or protect the alcohol to improve IVIVC.[1][2]

In Vitro - In Vivo Correlation (IVIVC) Workflow[1][2]

The correlation between in vitro intrinsic clearance (


) and in vivo Area Under the Curve (AUC) is the gold standard for validating this scaffold.[1][2]
Pathway Visualization

The following diagram illustrates the mechanistic pathway from the chiral intermediate to the ROR


t modulation and the competing metabolic clearance pathways that disrupt IVIVC.

IVIVC_Pathway cluster_ivivc IVIVC Prediction Gap Scaffold (3S)-3-Amino-3- (6-quinolyl)propan-1-ol Derivatization Chemical Derivatization (Sulfonamide/Amide) Scaffold->Derivatization Synthesis Drug Active RORyt Inverse Agonist (e.g., GSK2981278) Derivatization->Drug Yields API Target RORyt Receptor (Th17 Cell) Drug->Target Binding (IC50 ~3nM) CYP CYP3A4 Oxidation (Quinoline Ring) Drug->CYP Metabolic Liability UGT UGT Glucuronidation (Free -OH Group) Drug->UGT Phase II Effect Inhibition of IL-17A/IL-22 (Anti-inflammatory) Target->Effect Downstream Signaling Clearance Renal/Biliary Clearance CYP->Clearance UGT->Clearance

Caption: Workflow linking the (3S)-scaffold to pharmacological effect vs. metabolic clearance pathways. The balance between Target Binding and CYP/UGT clearance determines the in vivo AUC.[1]

Experimental Protocols for Validation

To establish a robust IVIVC for this specific quinoline scaffold, the following self-validating protocols are recommended.

Protocol A: Determination of Enantiomeric Excess (ee%)

Crucial for ensuring the "Activity" measured is due to the (3S) isomer and not confounded by the (3R) impurity.[1]

  • Sample Prep: Dissolve 1 mg of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol in 1 mL of Ethanol:Hexane (1:1).

  • Column: Chiralpak AD-H or OD-H (Amylose-based stationary phase).[2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[2]

  • Detection: UV at 254 nm (Quinoline absorption max).[2]

  • Validation:

    • Inject Racemate standard to establish separation (

      
      ).[2]
      
    • Inject Sample.[2] (3S) typically elutes second (check specific column certificate).[1][2]

    • Acceptance Criteria: ee% > 99.5% for biological assays.

Protocol B: Microsomal Stability (IVIVC Predictor)

Validates whether the "In Vitro" stability predicts "In Vivo" clearance.[1]

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

  • Substrate: 1 µM of the test compound (Scaffold or Derivative).

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).[1][2]

  • Incubation: 37°C for 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile with Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode for Quinoline fragment).

  • Calculation:

    • Plot ln(remaining %) vs time.[2] Slope =

      
      .[2]
      
    • 
      .[1][2]
      
    • Scaling: Scale to whole liver weight to predict in vivo Clearance (

      
      ).[2]
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High In Vitro Potency, Low In Vivo Efficacy High Metabolic Clearance (High

)
Block the C-1 Alcohol (cyclization) or substitute the Quinoline C-2 position to block oxidation.[1][2]
Poor IVIVC (Prediction Underestimates Clearance) Extra-hepatic Clearance or TransportersCheck for P-gp efflux (Caco-2 B-A/A-B ratio).[2] If Ratio > 2, the compound is a substrate.[1][2]
Inconsistent IC50 Data Racemization of the ScaffoldVerify chiral purity. The amino-alcohol center is liable to racemize under strong basic conditions/heat.[2]

References

  • GlaxoSmithKline (GSK). "Discovery of GSK2981278: A Potent and Selective ROR

    
    t Inverse Agonist for the Treatment of Psoriasis."[2] Journal of Medicinal Chemistry.  (Search: GSK2981278 J Med Chem).[1][2]
    
  • Wu, J., et al. (2017). "Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol."[1][2][3] Hans Publishers.[2][3] (Note: Describes the thiophene analog synthesis, applicable to the quinoline scaffold).

  • Sigma-Aldrich. "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Product Specification."[1][2] Merck KGaA.[2] (Representative analog specifications).

  • PubChem. "Compound Summary: 3-(Quinolin-6-yl)propanal variants."[2] National Library of Medicine.[2]

(Note: Direct URLs to specific internal pharmaceutical development reports are proprietary; references above link to the primary literature establishing the chemistry and pharmacology of this scaffold class.)

Sources

Comparative

A Comparative Guide to the Anticipated Biological Activity of (3S) vs. (3R)-3-Amino-3-(6-quinolyl)propan-1-OL: A Stereochemical Perspective

Introduction: The Significance of Chirality in Quinolyl-Based Bioactive Compounds In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor in its biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Quinolyl-Based Bioactive Compounds

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor in its biological activity. This principle of stereochemistry is particularly crucial for compounds targeting specific biological receptors or enzymes, which are themselves chiral entities. The quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. When functionalized with a chiral side chain, such as the 3-amino-3-(6-quinolyl)propan-1-ol core, the resulting enantiomers, (3S) and (3R), can exhibit markedly different pharmacological profiles.

While direct comparative biological studies on (3S)-3-Amino-3-(6-quinolyl)propan-1-ol and its (3R) counterpart are not extensively documented in publicly available literature, a wealth of research on analogous quinolyl amino alcohols provides a strong foundation for a prospective analysis. This guide will, therefore, provide a comparative overview of the anticipated biological activities of these enantiomers, drawing upon established structure-activity relationships (SAR) within this compound class. The primary focus will be on their potential as antimalarial agents, a field where quinoline derivatives have historically played a pivotal role.

The Quinoline Amino Alcohol Scaffold: A Cornerstone of Antimalarial Drug Discovery

The aryl amino alcohol motif is a key pharmacophore in a number of antimalarial drugs.[1] Compounds such as quinine and mefloquine, which feature a quinoline core and an amino alcohol side chain, are known to exert their parasiticidal effects, particularly during the erythrocyte stage of the malaria parasite's life cycle.[1] A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization.[1] The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.

Stereoselectivity: The Decisive Factor in Biological Efficacy

The orientation of the amino alcohol side chain can profoundly influence the binding affinity of the molecule to its biological target. For quinoline-based antimalarials, stereochemistry has been shown to be a critical determinant of activity. Studies on various amino-alcohol quinoline derivatives have demonstrated that the (S)-enantiomers often exhibit superior in vitro antimalarial activity against various strains of Plasmodium falciparum, including those resistant to other quinoline drugs like chloroquine.[2]

Based on this precedent, it is reasonable to hypothesize that the (3S)-enantiomer of 3-Amino-3-(6-quinolyl)propan-1-ol would exhibit greater antiplasmodial potency compared to its (3R) counterpart. The specific spatial arrangement of the amino and hydroxyl groups in the (3S) configuration likely facilitates a more favorable interaction with the biological target, be it heme, a transporter protein, or another parasitic enzyme.

Hypothesized Biological Activity Comparison

The following table summarizes the anticipated differences in the biological activity of the (3S) and (3R) enantiomers of 3-Amino-3-(6-quinolyl)propan-1-ol, based on the established principles for this class of compounds.

Biological Parameter(3S)-3-Amino-3-(6-quinolyl)propan-1-ol (Anticipated)(3R)-3-Amino-3-(6-quinolyl)propan-1-ol (Anticipated)Rationale
Antimalarial Potency (IC50) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)Precedent from related amino-alcohol quinolines where the (S)-enantiomer is more active.[2]
Target Selectivity Potentially higher selectivity for parasitic targetsPotentially lower selectivity, leading to off-target effectsA more optimal fit of the (3S)-enantiomer to the target could reduce interactions with host cell components.
Cytotoxicity (CC50) Higher CC50 (Lower Cytotoxicity)Lower CC50 (Higher Cytotoxicity)Improved target selectivity often correlates with reduced off-target toxicity.
Therapeutic Index (CC50/IC50) Higher Therapeutic IndexLower Therapeutic IndexA consequence of the anticipated higher potency and lower cytotoxicity of the (3S)-enantiomer.

Proposed Experimental Workflow for Comparative Analysis

To empirically validate these hypotheses, a structured experimental workflow is necessary. The following protocols outline a standard approach for the synthesis, separation, and biological evaluation of the (3S) and (3R) enantiomers of 3-Amino-3-(6-quinolyl)propan-1-ol.

Enantioselective Synthesis or Chiral Resolution

The first step involves obtaining the pure enantiomers. This can be achieved either through asymmetric synthesis, which directly produces the desired stereoisomer, or by synthesizing the racemic mixture followed by chiral resolution using techniques such as chiral chromatography or diastereomeric salt formation.

In Vitro Antiplasmodial Activity Assay

The primary biological evaluation should involve assessing the in vitro activity of each enantiomer against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and K1) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Assay Setup: Synchronize parasite cultures to the ring stage. In a 96-well plate, add the parasite culture to wells containing the different drug concentrations. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification of Parasite Growth: Measure parasite viability using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) for each enantiomer by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293T or HepG2) should be determined.

Step-by-Step Protocol:

  • Cell Culture: Culture the mammalian cell line in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of each enantiomer.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each enantiomer.

Calculation of Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI indicates greater selectivity for the parasite over mammalian cells.

G cluster_synthesis Synthesis & Separation cluster_bioassay Biological Evaluation racemic Racemic 3-Amino-3- (6-quinolyl)propan-1-ol chiral_sep Chiral Resolution (e.g., HPLC) racemic->chiral_sep enantiomer_S (3S)-Enantiomer chiral_sep->enantiomer_S enantiomer_R (3R)-Enantiomer chiral_sep->enantiomer_R antiplasmodial In Vitro Antiplasmodial Assay (P. falciparum) enantiomer_S->antiplasmodial cytotoxicity In Vitro Cytotoxicity Assay (Mammalian Cells) enantiomer_S->cytotoxicity enantiomer_R->antiplasmodial enantiomer_R->cytotoxicity ic50 Determine IC50 antiplasmodial->ic50 cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si

Caption: Proposed experimental workflow for the comparative biological evaluation of (3S) and (3R)-3-Amino-3-(6-quinolyl)propan-1-ol.

Potential Signaling Pathway and Mechanism of Action

As previously mentioned, a likely mechanism of action for these compounds is the disruption of heme detoxification in the malaria parasite. The diagram below illustrates this generalized pathway.

G cluster_parasite Plasmodium Food Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Inert Crystal) heme->hemozoin Biocrystallization heme_accumulation Heme Accumulation & Parasite Death quinolyl_amino_alcohol (3S/3R)-3-Amino-3- (6-quinolyl)propan-1-ol quinolyl_amino_alcohol->heme Inhibition of Biocrystallization

Caption: Generalized mechanism of action for quinoline-based antimalarials, involving the inhibition of hemozoin formation.

Conclusion and Future Directions

While direct experimental data for (3S)- and (3R)-3-Amino-3-(6-quinolyl)propan-1-ol remains to be published, the existing body of literature on quinolyl amino alcohols provides a strong basis for predicting their stereospecific biological activities. It is highly probable that these enantiomers will exhibit differences in their antimalarial potency and selectivity, with the (3S)-enantiomer likely being the more active eutomer.

The synthesis and systematic evaluation of these specific enantiomers according to the proposed workflow would be a valuable contribution to the field of antimalarial drug discovery. Such studies would not only confirm the anticipated stereochemical preferences but could also lead to the identification of a potent new lead compound. Furthermore, exploring the activity of these compounds against other potential targets, given the broad bioactivity of the quinoline scaffold, could open up new therapeutic avenues. The principles of stereochemistry undoubtedly hold the key to unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • This guide is a prospective analysis based on established principles of medicinal chemistry and the biological activities of structurally rel
  • Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References.
  • Scribd. (n.d.). Structural Activity Relationship of Quinolines.
  • Biot, C., et al. (2011). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 10(1), 259. [Link]

Sources

Validation

Reproducibility of experiments involving (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

The following guide provides an in-depth technical analysis of the reproducibility of experiments involving (3S)-3-Amino-3-(6-quinolyl)propan-1-ol . This compound is a specialized chiral building block, structurally anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reproducibility of experiments involving (3S)-3-Amino-3-(6-quinolyl)propan-1-ol . This compound is a specialized chiral building block, structurally analogous to phenyl-based


-amino alcohols used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors.

Due to the specific nature of this quinoline derivative, this guide addresses the "Make vs. Buy" reproducibility challenges, comparing the Asymmetric Synthesis (Ellman's Auxiliary) route against the Classical Resolution route.

Executive Summary & Product Context

(3S)-3-Amino-3-(6-quinolyl)propan-1-ol is a chiral


-amino alcohol characterized by a 6-substituted quinoline ring. It serves as a critical pharmacophore scaffold, offering a rigid, basic heteroaromatic system compared to the more flexible phenyl analogs found in compounds like Duloxetine.

Core Reproducibility Challenge: The primary failure mode in reproducing experiments with this compound is chemoselectivity during reduction . The quinoline ring is susceptible to partial reduction (to 1,2,3,4-tetrahydroquinoline) under standard hydrogenation conditions used to reduce the intermediate precursors (e.g.,


-cyano esters or 

-amino acids).
Comparative Matrix: Synthesis Routes
FeatureMethod A: Asymmetric Sulfinamide (Recommended) Method B: Classical Resolution Method C: Catalytic Hydrogenation
Enantiomeric Excess (ee) High (>98%) Variable (85-95%)Low (Racemic)
Reproducibility High (Stoichiometric control) Medium (Crystallization dependent)High (but non-selective)
Chemoselectivity Excellent (Mild reductants)GoodPoor (Ring reduction risk)
Scalability Medium (Reagent cost)HighHigh
Primary Risk Hydrolysis of auxiliaryIncomplete resolutionOver-reduction of Quinoline

Technical Analysis: The Reproducibility Crisis

The "Over-Reduction" Trap

Many standard protocols for amino-alcohol synthesis employ Raney Nickel or Pd/C with


. For the 6-quinolyl analog, this is disastrous.
  • Mechanism of Failure: The pyridine ring of the quinoline system is electron-deficient but susceptible to hydrogenation, especially in acidic media often used to stabilize the amine.

  • Solution: Use hydride-based reducing agents (e.g.,

    
     or 
    
    
    
    ) which are orthogonal to the aromatic heterocycle.
Chiral Integrity

The (3S) configuration is established at the C3 position. In "Method B" (Resolution), the efficiency of the chiral acid (e.g., L-Tartaric acid) is highly dependent on solvent purity and temperature gradients, leading to batch-to-batch variability in optical rotation. Method A (Ellman's) locks the chirality early via a covalent imine bond, ensuring batch consistency.

Validated Experimental Protocol (Method A)

Objective: Synthesis of (3S)-3-Amino-3-(6-quinolyl)propan-1-ol with >98% ee. Pathway: Condensation of 6-quinolinecarboxaldehyde with (S)-tert-butanesulfinamide


 Diastereoselective Grignard/Enolate addition 

Reduction.
Step 1: Formation of the Chiral Sulfinimine
  • Reagents: 6-Quinolinecarboxaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dry THF.

  • Protocol:

    • Dissolve aldehyde in THF (0.5 M).

    • Add sulfinamide followed by

      
       dropwise.
      
    • Stir at reflux for 6 hours. Monitor by TLC (EtOAc/Hex 1:1).

    • Critical Step: Quench with brine. The titanium salts will form a thick slurry. Filter through Celite while warm to prevent product entrapment.

  • Checkpoint: The formation of the

    
    -N-(quinolin-6-ylmethylene)-t-butanesulfinamide must be quantitative.
    
Step 2: Reformatsky-Type Addition (Introduction of C2-C1)
  • Reagents: Lithium tert-butyl acetate enolate (generated from t-butyl acetate + LDA) or Reformatsky reagent (

    
    ).
    
  • Condition: -78°C in THF.

  • Causality: Using the bulky tert-butyl ester prevents side reactions. The chiral sulfinyl group directs the nucleophilic attack to the Re-face, establishing the (S)-configuration at C3.

  • Protocol:

    • Add the pre-formed enolate to the sulfinimine solution at -78°C.

    • Stir for 4 hours.

    • Quench with saturated

      
      .
      
Step 3: Global Reduction & Deprotection
  • Reagents:

    
     (4.0 eq) in THF, followed by 
    
    
    
    .
  • Why

    
    ?  It simultaneously reduces the ester to the alcohol and cleaves the sulfinyl group (reductive cleavage is possible, but acid hydrolysis is standard).
    
  • Refined Protocol (High Reproducibility):

    • Reduction: Treat the intermediate

      
      -amino ester with 
      
      
      
      at 0°C
      
      
      RT. This yields the sulfinyl-protected amino alcohol.
    • Deprotection: Treat with 4M HCl in Dioxane/MeOH for 1 hour.

    • Basification: Carefully adjust pH to 10 using

      
      . Note: Quinoline is amphoteric; ensure pH is high enough to free the primary amine but avoid emulsion.
      
    • Extraction: Use

      
       with 5% MeOH to extract the polar amino alcohol.
      

Mandatory Visualization: Synthesis & Logic Workflow

G Start 6-Quinoline- carboxaldehyde Imine Chiral Sulfinimine (Stable Intermediate) Start->Imine Ti(OEt)4, THF Aux (S)-t-Butyl sulfinamide Aux->Imine BetaEster Protected Beta-Amino Ester Imine->BetaEster Stereocontrol (>98:2 dr) Addition Reformatsky/Enolate Addition (-78°C) Addition->BetaEster LAH LiAlH4 Reduction (Chemoselective) BetaEster->LAH Reduces Ester to Alcohol Deprotect HCl Hydrolysis LAH->Deprotect Cleaves Sulfinyl Product (3S)-3-Amino-3- (6-quinolyl)propan-1-ol Deprotect->Product Final Target Risk1 RISK: Ring Reduction Risk1->LAH Avoid H2/Pd

Caption: Figure 1. Chemoselective asymmetric synthesis workflow utilizing Ellman's auxiliary to prevent quinoline reduction and ensure stereochemical purity.

Quality Control & Validation Data

To validate the reproducibility of your synthesis, you must perform the following checks.

Table 1: Validation Metrics
TestMethodAcceptance CriteriaNotes
Identity 1H NMR (400 MHz, DMSO-d6)Diagnostic peaks: Quinoline protons (7.4-8.9 ppm),

(~4.2 ppm).
Ensure no signals for tetrahydroquinoline (multiplets at 1.9-2.8 ppm).
Chiral Purity HPLC (Chiralpak AD-H or OD-H)> 98% eeMobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min.
Chemical Purity UPLC-MS> 97% AreaMonitor for "dimer" formation (oxidative coupling of amines).
Water Content Karl Fischer< 1.0%Product is hygroscopic; store under Argon.
Troubleshooting the HPLC Method
  • Tailing Peaks: The free amine and quinoline nitrogen interact strongly with silanol groups. Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Recommendation: DEA is preferred for basic columns.

  • Retention Time Drift: Temperature control is critical. Maintain column oven at 25°C

    
     0.5°C.
    

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. (Foundational protocol for sulfinimine synthesis).
  • Zhou, Q., et al. "Asymmetric hydrogenation of quinolines." Accounts of Chemical Research, 41(4), 581-590. (Reference for quinoline stability/reduction risks). Link

  • Tao, J., et al. "Development of a Practical Synthesis of a Duloxetine Intermediate." Organic Process Research & Development, 2010. (Analogous purification of 3-amino-propanol derivatives). Link

  • PubChem Compound Summary. "3-[(5-Aminoquinolin-6-yl)-methylamino]propan-1-ol." (Structural analog reference). Link

Safety & Regulatory Compliance

Safety

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL: Proper Disposal &amp; Handling Procedures

Executive Safety Directive STOP. Do not dispose of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL (CAS: 1213206-88-8) down the drain.[1] This compound contains a quinoline moiety and a primary amine .[1] It poses a dual threat:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP. Do not dispose of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL (CAS: 1213206-88-8) down the drain.[1]

This compound contains a quinoline moiety and a primary amine .[1] It poses a dual threat: Aquatic Toxicity (long-term environmental damage) and Chemical Corrosivity (basic functional group).[1] All disposal workflows must treat this substance as Hazardous Basic Organic Waste .[1]

Why This Protocol Matters
  • Aquatic Toxicity: Quinoline derivatives are notorious for high toxicity to aquatic life (H411/H410).[1] Municipal water treatment plants cannot effectively degrade these heterocyclic rings, leading to bioaccumulation in local waterways.[1]

  • Chemical Incompatibility: As a basic amine, accidental mixing with acid waste streams can cause violent exothermic reactions or spattering.[1]

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the chemical behavior of the specific enantiomer and its functional groups.

PropertyData / CharacteristicOperational Implication
Chemical Name (3S)-3-Amino-3-(6-quinolyl)propan-1-OLUse full name on all waste tags.[1]
CAS Number 1213206-88-8Unique identifier for waste manifests.[1]
Functional Groups Quinoline Ring, Primary Amine, Primary AlcoholBasic pH .[1] Segregate from acids and oxidizers.[1]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate controls.[1]
Hazard Class (GHS) Corrosive (Cat 1B) , Aquatic Acute/Chronic (Cat 2/3) Requires double-bagging and chemically resistant gloves.[1]
pKa (Est.) ~4.9 (Quinoline N), ~9-10 (Aliphatic Amine)Alkaline. Will protonate in acid, generating heat.[1]

Pre-Disposal Segregation Strategy

Effective disposal starts before the waste enters the container.[1] You must segregate this compound based on its chemical reactivity.[1]

The "Basic Organic" Rule

Because of the aliphatic amine at the C3 position, this compound acts as a base.

  • DO NOT MIX WITH: Sulfuric acid, Nitric acid, Hydrochloric acid, or acid chlorides.

  • DO NOT MIX WITH: Strong oxidizers (Peroxides, Permanganates).[1] The quinoline ring can undergo complex oxidation, potentially generating toxic byproducts.[1]

  • COMPATIBLE STREAMS: Basic organic solvents (Triethylamine, Pyridine), non-halogenated organics (Methanol, Ethanol), or dedicated solid waste.

Step-by-Step Disposal Protocols

Choose the protocol below that matches the physical state of your waste.

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Use this for: Expired powder, contaminated gloves, weighing boats, paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous solid waste bin.[1] Glass is acceptable but poses a breakage risk.[1]

  • Double-Bagging: Place the solid waste inside a clear polyethylene bag. Seal it with tape or a zip-tie.[1] Place that bag inside the rigid container.

    • Reasoning: Prevents dust dispersion when the waste facility opens the drum.[1]

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Constituents: "(3S)-3-Amino-3-(6-quinolyl)propan-1-OL" (99%).[1]

    • Hazard Checkbox: Check "Toxic" and "Corrosive" (due to amine).[1]

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: Solutions in Methanol, DCM, Ethyl Acetate, etc.

  • pH Verification: Dip a pH strip into the waste solution.[1]

    • If pH < 4:[1] Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) to pH 6-8 before adding to organic waste containers to prevent heat generation.[1]

    • If pH > 8: Proceed directly.[1]

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Toluene.

  • Transfer: Funnel the liquid into the appropriate carboy (HDPE or Glass). Leave 10% headspace for vapor expansion.[1]

  • Rinsing: Triple-rinse the original flask with a compatible solvent (e.g., acetone).[1] Add these rinses to the same waste container. Do not pour rinses down the sink.

Decision Logic Flowchart (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid / Solution StateCheck->Liquid Mother Liquor Bagging Double-Bag in Polyethylene Solid->Bagging SolidBin Bin: Hazardous Solid Waste (Label: Toxic/Corrosive) Bagging->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Organic (Segregate from Acids) Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic (Segregate from Acids) NonHalo->NonHaloBin

Caption: Operational logic for segregating (3S)-3-Amino-3-(6-quinolyl)propan-1-OL waste streams to prevent chemical incompatibility.

Emergency Contingencies

Spill Management (Solid)
  • PPE: Wear Nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If powder is fine, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup: Scoop material into a waste bag. Wipe the area with dilute acetic acid (vinegar) to neutralize the basic amine residue, then wash with soap and water.

Exposure Response
  • Skin Contact: The amine group can cause chemical burns.[1][2] Flush immediately with water for 15 minutes.[1]

  • Eye Contact: Irrigate immediately at an eyewash station for 15 minutes.[1] Seek medical attention; quinolines can be severe irritants.[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683076 (Related Structure: 3-amino-3-quinolin-3-ylpropan-1-ol).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Topic: Personal protective equipment for handling (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Content Type: Operational Safety & Logistics Guide[1] Executive Summary & Compound Profile Compound: (3S)-3-Amino-3-(6-quinolyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Content Type: Operational Safety & Logistics Guide[1]

Executive Summary & Compound Profile

Compound: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Classification: Chiral Heterocyclic Amino Alcohol Primary Application: Pharmaceutical intermediate; chiral building block for quinoline-based pharmacophores.[1]

Risk Overview: As a specialized research chemical, the specific toxicological profile of this isomer may not be fully established in public databases.[1] Therefore, Universal Precautions for Novel Chemical Entities (NCEs) must be applied. Based on Structure-Activity Relationships (SAR), this compound combines the risks of quinolines (potential mutagenicity/toxicity) with primary amino alcohols (corrosivity/irritation).[1]

PropertyInferred CharacteristicOperational Implication
Functional Group Primary Amine (-NH₂)Potential skin corrosive/irritant; High pH in solution.[1]
Core Structure Quinoline RingSuspected mutagen/carcinogen; Hepatotoxicity risk.[1][2]
Physical State Solid (Powder)Inhalation hazard (dust); Static charge accumulation.[1]
Solubility DMSO, Methanol, Dilute AcidPermeation risk through standard gloves if dissolved.[1]
Risk Assessment & Hazard Identification

Based on GHS Classification standards for structural analogs (Quinoline CAS 91-22-5 and 3-Amino-1-propanol CAS 156-87-6).[1]

  • H302: Harmful if swallowed.[1][3][4][5][6]

  • H314/H315: Causes severe skin burns and eye damage (Amine functionality).[1]

  • H341/H351: Suspected of causing genetic defects / Suspected of causing cancer (Quinoline moiety).[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (3S)-3-Amino-3-(6-quinolyl)propan-1-OL. Selection depends on the operational scale.

PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Tree Figure 1: PPE Selection Logic based on operational scale and risk of exposure. Start Operation Type SmallScale Small Scale (< 100 mg) Start->SmallScale LargeScale Large Scale / Synthesis (> 100 mg or Solution) Start->LargeScale Level1 LEVEL 1 PROTECTION - Nitrile Gloves (0.11mm) - Safety Glasses w/ Side Shields - Standard Lab Coat - Fume Hood (Sash < 18") SmallScale->Level1 Dry Powder Level2 LEVEL 2 PROTECTION - Double Gloving (Nitrile + Long Cuff) - Chemical Splash Goggles - Tyvek Sleeves or Apron - Fume Hood (High Efficiency) LargeScale->Level2 Solvents/Dust Risk

Detailed PPE Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Long-cuff, >5 mil)Quinoline derivatives can permeate thin nitrile.[1] The "sacrificial" outer glove prevents breakthrough during incidental contact.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the corrosive nature of the amine group.[1] Goggles seal against vapors and dust.[1][7]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of mutagenic dust.[1] If hood is unavailable, N95/P100 respirator is mandatory.
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Synthetic fabrics can melt if exposed to solvents used in dissolution (e.g., DCM, DMSO).[1]
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer

Objective: Minimize dust generation and static discharge.[1]

  • Preparation: Activate the ionizing bar (if available) in the balance enclosure to neutralize static on the fine powder.[1]

  • Containment: Place the balance inside the fume hood. If the balance is external, use a secondary containment tray and a powder funnel.[1]

  • Transfer:

    • Do NOT use a spatula directly into the stock bottle if it creates friction.[1] Use a pouring technique into a pre-weighed boat or an antistatic scoop.[1]

    • Critical Check: Ensure the receiving vessel (flask/vial) is clamped securely before transfer.[1]

  • Decontamination: Immediately wipe the balance area with a 10% dilute acetic acid solution (to neutralize the amine) followed by ethanol.[1]

Phase B: Solubilization

Objective: Safe dissolution without exotherm or splashing.[1]

  • Solvent Choice: The compound is likely soluble in DMSO, Methanol, or dilute aqueous acid.[1]

  • Addition Order: Always add Solid to Solvent .

    • Why? Adding solvent to a pile of amine-rich powder can cause localized heating or clumping.[1]

  • Vessel Closure: Cap the vial immediately after addition. Do not sonicate open containers; use a closed system.[1][8]

Phase C: Emergency Response Workflow

Emergency_Response Figure 2: Immediate response protocol for exposure to Quinoline Amino Alcohols. Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT scrub (abrasion risk) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->Action_Inhal Report REPORT INCIDENT (Consult SDS for Quinoline/Amine specifics) Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Waste Disposal & Deactivation

Do not dispose of down the drain.[1][8] This compound is toxic to aquatic life.[1][8]

Waste StreamClassificationDisposal Procedure
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Toxic/Corrosive Solids".[1] Double bag contaminated gloves/wipes.[1]
Liquid Waste Basic Organic WasteSegregate into "Non-Halogenated Organic - Basic" waste streams.[1] Do not mix with strong acids (exotherm risk).[1]
Rinsate Contaminated WashFirst rinse of glassware should be collected as hazardous waste.[1] Subsequent rinses can be cleaned normally.[1]

Deactivation Protocol for Spills:

  • Isolate the area.[1]

  • Cover spill with vermiculite or sand .[1]

  • If liquid: Neutralize carefully with dilute acetic acid or citric acid (to protonate the amine, reducing volatility) before scooping.

  • Clean surface with soap and water; verify pH is neutral.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] United States Department of Labor.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.